Purine, 6-amino-2-dimethylamino-
Description
Historical Context of Research on 6-DMAP
The scientific journey of 6-DMAP began with its identification in biological systems. An early mention of N6,N6-dimethyladenine appeared in a 1968 study concerning methylated bases in the ribosomal ribonucleic acid (rRNA) of HeLa cells. nih.govnih.gov However, its prominence in the scientific community grew substantially in the late 1980s and early 1990s with the discovery of its function as a protein kinase inhibitor. nih.gov This pivotal finding opened the door to its widespread use in cell biology, particularly in studies of oocyte maturation and cell cycle control. Researchers found that 6-DMAP could influence critical cellular processes by preventing the phosphorylation of key regulatory proteins, thereby allowing for the detailed investigation of these pathways.
Natural Occurrence and Biosynthetic Context of 6-DMAP
Purine (B94841), 6-amino-2-dimethylamino- is not merely a synthetic laboratory reagent; it is also a naturally occurring compound. It was identified as a product of the bacterium Streptomyces alboniger. tandfonline.comresearchgate.net In this microorganism, 6-DMAP is a part of the puromycin (B1679871) biosynthesis pathway. tandfonline.com Puromycin is an aminonucleoside antibiotic, and O-demethylpuromycin O-methyltransferase is a key enzyme in its synthesis. tandfonline.com
The biosynthesis of purines is a highly conserved and essential process in most living organisms. nih.govmdpi.comresearchgate.net The general de novo purine biosynthesis pathway starts with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP). nih.govnih.gov IMP then serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov The formation of modified purines like 6-DMAP involves further enzymatic modifications of the basic purine structure. In bacteria, the biosynthesis of such modified purines is a tightly regulated process. While the general purine biosynthetic pathway is well-understood, the specific enzymatic steps leading to the dimethylation of the amino group at the 6th position of the purine ring to form 6-DMAP in organisms like Streptomyces alboniger are a subject of more specialized research.
Overview of Principal Academic Research Domains for 6-DMAP and its Derivatives
The unique biological activity of 6-DMAP has led to its application in several key areas of academic research. These domains primarily leverage its ability to inhibit protein kinases and influence cell cycle progression.
Oocyte Activation and Reproductive Biotechnology: One of the most significant applications of 6-DMAP is in the artificial activation of oocytes for parthenogenesis (development without fertilization) and in somatic cell nuclear transfer (cloning). nih.govresearchgate.netnih.govmdpi.combham.ac.ukmdpi.com It is often used in combination with a calcium ionophore. The ionophore provides the initial calcium signal that mimics fertilization, while 6-DMAP, by inhibiting protein kinases such as Maturation Promoting Factor (MPF), helps to maintain the oocyte in an interphase-like state, allowing for pronuclear formation and further development. nih.govresearchgate.netdntb.gov.ua The efficiency of this process can be influenced by the concentration and duration of 6-DMAP treatment, as well as the species being studied. nih.govnih.govmdpi.combham.ac.uk
Table 1: Efficacy of 6-DMAP in Oocyte Activation in Various Species
| Species | Treatment Conditions | Activation Rate (%) | Reference |
|---|---|---|---|
| Goat | 0.625-20 µM ionomycin (B1663694) for 1 min followed by 2 mM 6-DMAP for 6 hr | 87-95 | nih.govmsu.edu |
| Canine | 10 µM calcium ionophore for 4 min followed by 1.9 mM 6-DMAP for 2 hr | 90 (BrdU incorporation at 2 hpa) | mdpi.combham.ac.ukresearchgate.net |
| Canine | 10 µM calcium ionophore for 4 min followed by 1.9 mM 6-DMAP for 4 hr | 77.7 (BrdU incorporation at 2 hpa) | mdpi.combham.ac.ukresearchgate.net |
| Mouse | 8% Ethanol (B145695) followed by 2 mM 6-DMAP for 4 hr | 77.07 (cleavage rate) | nih.gov |
| Mouse | Calcium ionophore (A23187) followed by 6-DMAP | 79.48 (activation rate) | nih.gov |
| Golden Hamster | 2 mM 6-DMAP for 4 hr | 46.82 (cleavage rate) | mdpi.com |
| Golden Hamster | 300 V/mm electrical pulse followed by 2 mM 6-DMAP for 2-4 hr | >90 (cleavage rate) | mdpi.com |
Cell Cycle Regulation Studies: As a protein kinase inhibitor, 6-DMAP is a valuable tool for dissecting the molecular mechanisms that govern the cell cycle. bham.ac.uk By inhibiting cyclin-dependent kinases (CDKs) and other kinases, it can arrest cells at specific stages of the cell cycle, allowing researchers to study the events that trigger progression from one phase to the next. nih.gov For example, studies in sea urchin embryos have shown that 6-DMAP can shorten the M-phase of the cell cycle and affect the phosphorylation state of proteins involved in cytoskeletal organization. bham.ac.uk
Induction of Polyploidy in Aquaculture: In the field of aquaculture, 6-DMAP has been used to induce tetraploidy (a state of having four sets of chromosomes) in various aquatic species, such as Pacific oysters (Crassostrea gigas) and shrimp. researchgate.netnih.govnih.govacs.org Tetraploid organisms are often sterile and can exhibit faster growth rates. The induction of tetraploidy is typically achieved by treating fertilized eggs with 6-DMAP, which inhibits the first mitotic division. The success rate of this technique can vary depending on the species and the treatment protocol.
Table 2: Success Rates of 6-DMAP in Inducing Tetraploidy in Aquatic Species
| Species | Treatment Conditions | Tetraploidy Induction Rate (%) | Reference |
|---|---|---|---|
| Pacific oyster (Crassostrea gigas) | Not specified | 17.18 - 55.73 | researchgate.net |
| Pacific white shrimp (Litopenaeus vannamei) | 200 µM 6-DMAP for 8 min | 49.7 ± 4.5 | nih.gov |
Kinase Inhibition and Specificity: While 6-DMAP is known as a broad-spectrum protein kinase inhibitor, research has been conducted to understand its specificity towards different kinases. nih.govnih.govdntb.gov.ua Understanding which kinases are most potently inhibited by 6-DMAP is crucial for interpreting the results of experiments where it is used. The inhibitory concentration (IC50) of 6-DMAP can vary significantly for different kinases.
Synthesis and Application of Derivatives: The core structure of 6-DMAP has been used as a scaffold for the synthesis of various derivatives with novel properties and applications. nih.govmdpi.comresearchgate.netdntb.gov.uamsu.edunih.govacs.org A significant area of research is the development of chiral DMAP derivatives, which are used as catalysts in asymmetric synthesis to produce enantiomerically pure compounds. nih.govmdpi.comresearchgate.netmsu.eduresearchgate.net These catalysts have applications in the kinetic resolution of alcohols and in various carbon-carbon bond-forming reactions. nih.govmsu.eduresearchgate.net Other derivatives have been synthesized and evaluated for their biological activities, including potential antimicrobial and antioxidant properties. dntb.gov.uanih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethyl-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYNNVNJUDTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969420 | |
| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-23-1 | |
| Record name | NSC15744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-(DIMETHYLAMINO)PURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Molecular Pharmacology of 6 Dmap: Protein Kinase Modulation
Inhibition of Serine/Threonine Protein Kinases by 6-DMAP
Purine (B94841), 6-amino-2-dimethylamino-, commonly known as 6-dimethylaminopurine (B21663) (6-DMAP), is a synthetic purine derivative recognized for its role as a protein kinase inhibitor. Specifically, it functions as a non-selective inhibitor of serine/threonine protein kinases, enzymes that play crucial roles in a vast array of cellular processes. This inhibitory action underlies its diverse biological effects, including the modulation of gene expression and the induction of apoptosis.
Characterization of Kinase Inhibition Profiles
6-DMAP exhibits a broad-spectrum inhibitory activity against various protein kinases. For instance, it has been shown to inhibit the phosphorylation of ribosomal protein S6 and the activation of the 70 kDa S6 kinase (p70S6k), which are typically stimulated by epidermal growth factor (EGF). However, its inhibitory action appears to be specific to certain kinases, as it does not inhibit the phosphorylation of MAP kinase in the same cellular context. This suggests a degree of selectivity in its kinase inhibition profile, a characteristic that is critical for its specific cellular effects. The compound's ability to inhibit germinal vesicle breakdown (GVBD) in oocytes is attributed to its capacity to block the initial burst of protein phosphorylation required for this process.
Interruption of Downstream Signal Transduction Pathways
The inhibition of serine/threonine kinases by 6-DMAP leads to the interruption of several downstream signal transduction pathways. By blocking the activity of upstream kinases, 6-DMAP effectively prevents the phosphorylation and subsequent activation of downstream effector proteins. For example, its inhibition of p70S6k disrupts the signaling cascade initiated by growth factors like EGF. This disruption can lead to significant changes in gene expression, as observed in lymphoma cells where 6-DMAP treatment resulted in the downregulation of genes associated with cell proliferation and cell cycle progression, such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (IGF-1), and serine protease inhibitor 2.
Mechanistic Studies on Kinase Binding and ATP Competitive Inhibition
The primary mechanism by which 6-DMAP and other purine-based inhibitors exert their effects is through competitive inhibition with adenosine (B11128) triphosphate (ATP). Protein kinases have a conserved ATP-binding pocket, and compounds like 6-DMAP, which are structurally similar to the purine core of ATP, can bind to this site. By occupying the ATP-binding pocket, 6-DMAP prevents the kinase from binding to its natural substrate, ATP, thereby blocking the transfer of a phosphate (B84403) group to its target protein. This competitive inhibition is a common mechanism for small molecule kinase inhibitors. The development of such inhibitors has been a significant focus in cancer research, with agents like Palbociclib and Ribociclib targeting cyclin-dependent kinases through a similar ATP-competitive mechanism.
Cyclin-Dependent Kinase (CDK) Inhibition by 6-DMAP and Associated Cellular Effects
6-DMAP is also recognized as a cyclin-dependent kinase (CDK) inhibitor. CDKs are a family of serine/threonine kinases that are essential for regulating the progression of the cell cycle. By inhibiting CDKs, 6-DMAP can exert profound effects on cell cycle control and related processes.
Modulation of Cell Cycle Progression by 6-DMAP
The inhibition of CDKs by 6-DMAP directly impacts cell cycle progression. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. CDKs, in complex with their regulatory partners called cyclins, drive the transitions between different phases of the cell cycle (G1, S, G2, and M).
Research has shown that 6-DMAP can induce a G1 phase arrest in the cell cycle. This is consistent with its ability to inhibit early cell cycle events. In various cell types, including Chinese hamster fibroblasts, 6-DMAP has been observed to cause aberrant mitosis, suggesting a disruption of the normal mitotic process. Furthermore, in oocytes, 6-DMAP treatment can accelerate the transition to interphase, the period between mitotic divisions. This effect is correlated with an increased speed of pronuclear formation. The compound's ability to modulate the activity of Maturation Promoting Factor (MPF), a key complex of CDK1 and cyclin B that drives entry into mitosis, is central to these effects. Treatment with 6-DMAP leads to a more rapid and sustained depletion of active MPF.
Regulation of DNA Synthesis
A significant consequence of 6-DMAP's modulation of the cell cycle is its effect on DNA synthesis. Studies have shown that 6-DMAP can inhibit the initiation of DNA replication
Induction of Programmed Cell Death (Apoptosis) by 6-DMAP
6-DMAP has been demonstrated to induce apoptosis, or programmed cell death, in various cell types, notably in human lymphoma U937 cells. nih.govnih.gov This process is characterized by typical apoptotic markers such as DNA fragmentation, externalization of phosphatidylserine, and a decrease in mitochondrial membrane potential. nih.gov The induction of apoptosis by 6-DMAP is dose- and time-dependent. nih.gov
The mechanism of 6-DMAP-induced apoptosis involves the mitochondrial caspase-dependent pathway. nih.gov This is evidenced by the reduced expression of the anti-apoptotic protein Bcl-XL, increased expression of the pro-apoptotic protein Bax, and the release of cytochrome c, which subsequently leads to the activation of caspase-3. nih.gov An increase in intracellular calcium ion concentration precedes these events, indicating its crucial role in initiating the apoptotic cascade. nih.gov
Interestingly, the induction of apoptosis by 6-DMAP in U937 cells appears to be independent of the tumor suppressor protein p53. nih.gov Instead, it is linked to the broad inhibition of protein kinases, which results in a widespread downregulation of genes associated with cell proliferation and cell cycle progression. nih.govmedchemexpress.com This suggests that by halting these fundamental cellular processes, 6-DMAP triggers the cell's self-destruction program. nih.gov
Influence of 6-DMAP on Cellular Proliferation and Differentiation Pathways
As a protein kinase inhibitor, 6-DMAP significantly impacts cellular proliferation and differentiation. By inhibiting the phosphorylation events that drive cell cycle progression, 6-DMAP effectively curtails cell proliferation. nih.govmedchemexpress.com This is supported by findings that show a massive downregulation of genes related to cell proliferation in response to 6-DMAP treatment. nih.gov
In studies with alkylated purines, including 6-DMAP, it was observed that these compounds induced apoptosis, with the G0/G1 phase of the cell cycle being the most sensitive. nih.gov This suggests that 6-DMAP can halt the proliferative cycle at its earliest stages. nih.gov The process was found to require functional p53, indicating that in some cell types, the anti-proliferative effects of 6-DMAP are mediated through this critical tumor suppressor pathway. nih.gov
Targeted Intracellular Signaling Pathway Perturbations by 6-DMAP
Inhibition of AKT Signaling Pathways
The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. acs.org 6-DMAP has been shown to interfere with this pathway. While direct, specific inhibition of AKT by 6-DMAP is not extensively documented in the provided context, its role as a broad-spectrum protein kinase inhibitor suggests it could affect AKT signaling. caymanchem.commedchemexpress.com The AKT pathway is activated by various growth factors and hormones, leading to the phosphorylation and activation of AKT itself. mdpi.comresearchgate.net Activated AKT then phosphorylates a range of downstream targets, promoting cell survival by inhibiting apoptosis-related genes. acs.orgmdpi.com
Inhibition of upstream kinases by 6-DMAP could indirectly lead to the downregulation of AKT activity. For instance, the inhibition of kinases involved in growth factor receptor signaling could prevent the initial activation of the AKT pathway. nih.gov
Crosstalk with PI3K/Akt/mTOR Signaling Networks
The PI3K/Akt/mTOR signaling network is a critical pathway that is often over-activated in various diseases, including cancer. nih.govmdpi.com This pathway integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival. mdpi.comresearchgate.net The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the activation of Akt. researchgate.net Akt, in turn, can activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.gov
Studies have shown that 6-DMAP can influence components of this network. For example, research on canine oocytes suggests that 6-DMAP treatment may enhance the entry of oocytes into the S phase by reducing the time spent in the G1 phase, a process that can be influenced by the PI3K/Akt/mTOR pathway. nih.gov The inhibition of protein kinases by 6-DMAP could disrupt the signaling cascade at various points. For instance, by inhibiting kinases upstream of PI3K or Akt, 6-DMAP could effectively shut down the entire pathway. There is significant crosstalk between the PI3K/Akt/mTOR pathway and other signaling networks, such as the Ras/Raf/MEK/ERK pathway. nih.govnih.gov Inhibition of one pathway can sometimes lead to the compensatory activation of another. nih.gov
Table 1: Summary of 6-DMAP's Effects on Cellular Processes
| Cellular Process | Key Findings | References |
| G1 Phase Transition | Inhibits DNA synthesis in Chinese hamster fibroblasts by affecting early cell cycle events. May shorten the G1 phase in canine oocytes, leading to premature S phase entry. | nih.govnih.gov |
| Meiotic/Mitotic Transitions | Reversibly inhibits the transition to metaphase in mouse oocytes. Accelerates the transition to interphase in activated mouse oocytes. Allows a single round of DNA replication in mitotic cells of marine invertebrates. | nih.govnih.govresearchgate.netnih.gov |
| Apoptosis | Induces dose- and time-dependent apoptosis in human lymphoma cells via the mitochondrial caspase-dependent pathway. nih.gov | nih.govnih.gov |
| Cellular Proliferation | Inhibits proliferation by downregulating genes related to cell growth and division. | nih.govnih.govmedchemexpress.com |
Effects on Mitogen-Activated Protein Kinase (MAPK) Cascades
Research into the direct and comprehensive effects of 6-DMAP on the Mitogen-Activated Protein Kinase (MAPK) cascades—comprising the key pathways of ERK, JNK, and p38—is not extensively detailed in publicly available literature. However, studies in specific cellular contexts, particularly in oocytes, have provided some insights into the interaction between 6-DMAP and MAPK activity.
In primary mouse oocytes, 6-DMAP has been observed to enhance the inactivation of MAPK. caymanchem.com This effect is noted alongside the induction of pronuclei formation, suggesting a role for 6-DMAP in modulating the signaling events that govern oocyte activation and meiotic progression. caymanchem.comcaymanchem.com The accelerated inactivation of MAPK in bovine oocytes during the metaphase-to-interphase transition further supports the compound's influence on this pathway. caymanchem.com
While these findings point towards an inhibitory or modulatory role of 6-DMAP on the MAPK pathway, a detailed characterization of its effects on individual MAPK family members (ERK, JNK, p38) across a range of cell types is not yet thoroughly documented.
Interactions with JAK/STAT Signaling
Currently, there is a lack of specific research findings detailing the direct interactions of 6-DMAP with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. Kinase inhibitor profiling studies that are publicly available have not extensively characterized the selectivity of 6-DMAP against the various kinases within the JAK/STAT cascade. Therefore, the precise effects of 6-DMAP on JAK/STAT-mediated cellular processes remain an area for future investigation.
Regulation of NF-κB Signaling
Similar to the JAK/STAT pathway, the regulatory effects of 6-DMAP on the Nuclear Factor-kappa B (NF-κB) signaling pathway are not well-established in the current scientific literature. As NF-κB activation is intricately regulated by a cascade of phosphorylation events, it is plausible that a broad-spectrum kinase inhibitor like 6-DMAP could have an impact. However, direct experimental evidence demonstrating this interaction is not presently available.
Linkages to AMP-Activated Protein Kinase (AMPK) Pathways
The direct linkage between 6-DMAP and the AMP-Activated Protein Kinase (AMPK) pathway has not been a significant focus of published research. AMPK is a crucial sensor of cellular energy status, and while its activity is regulated by upstream kinases, the specific effect of 6-DMAP on this pathway has not been elucidated.
Broader Cellular Consequences of 6-DMAP's Kinase Inhibitory Activity
The characterization of 6-DMAP as a non-selective protein kinase inhibitor has led to investigations into its more generalized effects on cellular processes that are heavily dependent on protein phosphorylation.
Alterations in Global Protein Phosphorylation Dynamics
6-DMAP is widely recognized as a non-selective inhibitor of protein kinases, particularly serine/threonine kinases. medchemexpress.comselleckchem.com Its application in various experimental models has consistently demonstrated a significant impact on the global landscape of protein phosphorylation.
The table below summarizes key findings related to the impact of 6-DMAP on protein phosphorylation.
| Cellular Context | Observed Effect of 6-DMAP | Reference |
| Mouse Oocytes | Inhibition of the burst of protein phosphorylation during meiotic maturation. | nih.gov |
| Activated Mouse Oocytes | General inhibition of protein phosphorylation post-activation. | nih.gov |
| Activated Mouse Oocytes | Accelerated dephosphorylation of specific proteins. | nih.govresearchgate.net |
| Lymphoma Cells | Inhibition of protein kinases leading to apoptosis. | medchemexpress.com |
Impact on Cytoskeletal Dynamics and Cellular Morphology
In activated mouse oocytes, the presence of 6-DMAP accelerates the formation of the interphase network of microtubules. nih.govresearchgate.net However, it also induces abnormalities in cytoskeletal organization, such as the inhibition of spindle rotation and polar body extrusion. nih.govresearchgate.net These observations suggest that kinases sensitive to 6-DMAP are involved in controlling the remodeling of the cytoskeleton during key cellular transitions. nih.gov
The morphological changes induced by 6-DMAP are significant. In mouse oocytes, it promotes the decondensation of chromosomes and the reformation of the nuclear envelope. nih.gov However, it can also interfere with the normal remodeling of sperm chromatin following fertilization. nih.govresearchgate.net
The following table outlines the observed effects of 6-DMAP on cytoskeletal and morphological features.
| Cellular Process/Structure | Effect of 6-DMAP | Reference |
| Microtubule Network | Accelerates the formation of the interphase network in activated mouse oocytes. | nih.govresearchgate.net |
| Spindle Apparatus | Inhibits spindle rotation and polar body extrusion in mouse oocytes. | nih.govresearchgate.net |
| Chromatin | Promotes chromosome decondensation and nuclear envelope reformation. | nih.gov |
| Sperm Chromatin Remodeling | Interferes with normal remodeling post-fertilization. | nih.govresearchgate.net |
Transcriptional Regulation of Specific Genes by 6-DMAP
Purine, 6-amino-2-dimethylamino- (6-DMAP), a known inhibitor of serine/threonine kinases, exerts significant influence on cellular processes by modulating the transcriptional activity of specific genes. Its effects are particularly noted in pathways related to cell differentiation, proliferation, and the cell cycle. Research has demonstrated that 6-DMAP can either suppress the induction of gene expression or lead to the downregulation of constitutively expressed genes by interfering with the signaling cascades that control transcription.
One of the well-documented effects of 6-DMAP is its ability to inhibit the expression of milk protein genes induced by the hormone prolactin. In studies using rabbit mammary explants and cells, 6-DMAP prevented the accumulation of messenger RNA (mRNA) for αs1-casein, β-casein, and whey acidic protein. nih.gov This inhibition of prolactin-induced gene expression suggests that 6-DMAP targets protein kinases that are crucial for transducing the prolactin signal to the milk protein genes. nih.gov Notably, the concentration of β-actin mRNA, a common housekeeping gene, was not affected, indicating a specific inhibitory action rather than a general shutdown of transcription. nih.gov
Furthermore, 6-DMAP has been shown to downregulate the expression of genes that are critical for cell proliferation and the progression of the cell cycle. In lymphoma cells, treatment with 6-DMAP led to a significant downregulation of genes such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (referred to as insulin-derived gene 1 in the source), and serine protease inhibitor 2. medchemexpress.com The products of these genes are essential for DNA replication and cell growth, and their transcriptional suppression is a key aspect of the anti-proliferative effects of 6-DMAP. medchemexpress.com The compound also inhibits the phosphorylation of ribosomal protein S6, a key event in the signal transduction pathways that control cell growth and proliferation. nih.gov
The table below summarizes the specific genes known to be transcriptionally regulated by 6-DMAP and the observed effects.
| Gene | Biological Process | Experimental Context | Observed Effect of 6-DMAP |
| αs1-casein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |
| β-casein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |
| Whey Acidic Protein | Milk Protein Synthesis | Prolactin-induced rabbit mammary cells | Inhibition of mRNA accumulation nih.gov |
| Proliferating Cell Nuclear Antigen (PCNA) | Cell Proliferation, DNA Replication | Lymphoma cells | Downregulation of gene expression medchemexpress.com |
| Insulin-like growth factor 1 | Cell Proliferation, Cell Cycle | Lymphoma cells | Downregulation of gene expression medchemexpress.com |
| Serine Protease Inhibitor 2 | Cell Cycle Regulation | Lymphoma cells | Downregulation of gene expression medchemexpress.com |
N6,n6 Dimethyladenosine: a Key Modified Ribonucleoside Derived from Purine, 6 Amino 2 Dimethylamino in Rna Biology
Endogenous Occurrence and Biological Distribution of N6,N6-Dimethyladenosine in Diverse RNA Species
N6,N6-dimethyladenosine (m6,6A) and other related methylated adenosines are not uniformly distributed but are found in specific locations within various types of RNA, where they perform distinct roles. These modifications are present in ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), highlighting their fundamental importance in cellular processes. wikipedia.org
Presence and Significance in Ribosomal RNA (rRNA)
Beyond m6,6A, single methylation in the form of N6-methyladenosine (m6A) is also present in rRNA. nih.gov Methyltransferases METTL5 and ZCCHC4 are responsible for m6A modifications in 18S and 28S rRNA, respectively. nih.gov These modifications are crucial for regulating ribosome structure, mRNA translation, and cellular responses to stress. nih.gov
Characterization in Transfer RNA (tRNA)
Transfer RNAs are heavily decorated with a wide variety of modified nucleosides that are crucial for their stability and decoding function. While N6,N6-dimethyladenosine (m6,2A) had historically been identified primarily in rRNA, recent sensitive analytical techniques have identified it in the tRNA of Mycobacterium bovis Bacille Calmette-Guérin (BCG). nih.gov This was the first instance of m6,2A being described in tRNA from any organism. nih.gov Its presence is thought to be at position 37, a site often occupied by other modified adenosines that influence codon-anticodon pairing. nih.gov
More recently, a novel dual-methylated adenosine (B11128), 1,N6-dimethyladenosine (m1,6A), was discovered at position 58 of mammalian tRNAs. nih.govnih.gov This modification is catalyzed by the TRMT6/61A enzyme complex and can be removed by the demethylase ALKBH3. nih.gov The discovery of diverse dimethylated adenosine species in tRNA expands the repertoire of RNA modifications and suggests new pathways for gene regulation mediated by tRNA function. nih.govnih.gov The presence of m6A in a tRNA codon can act as a barrier, slowing down translation elongation, which suggests that these modifications can fine-tune the pace of protein synthesis. nih.govresearchgate.net
Role as N6-Methyladenosine (m6A) and N6,2'-O-Dimethyladenosine (m6Am) in Messenger RNA (mRNA)
Messenger RNA is a major hub for adenosine methylation, featuring both internal N6-methyladenosine (m6A) and a cap-adjacent modification, N6,2'-O-dimethyladenosine (m6Am). nih.govsigmaaldrich.com
N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic mRNA, first identified in the 1970s. wikipedia.orgnih.gov It is dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). nih.gov Transcriptome-wide mapping has revealed that m6A sites are highly conserved and typically found in a "RRACH" sequence motif (where R is A or G; H is A, C, or U). nih.govfrontiersin.org These sites are enriched in long exons, near stop codons, and in 3' untranslated regions (3'UTRs). wikipedia.orgnih.gov The m6A modification is central to nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation efficiency, thereby influencing a vast array of biological processes. preprints.orgnih.govfrontiersin.org
N6,2'-O-dimethyladenosine (m6Am): This modification occurs at the 5' end of mRNA molecules. mdpi.com It is formed when the first transcribed nucleotide is an adenosine that has already been methylated on its ribose sugar (Am) and is then further methylated at the N6 position of the base. biorxiv.org Initially discovered in 1975, the enzyme responsible for its creation was only recently identified. mdpi.combiorxiv.org Unlike the widespread internal m6A, m6Am is exclusively a cap-proximal modification. biorxiv.orgnih.gov Studies have shown that m6Am can influence mRNA stability and translation. sigmaaldrich.comnih.govnih.gov For instance, some reports suggest that m6Am is associated with increased mRNA stability and higher protein expression. mdpi.comnih.gov
Identification in Small Nuclear RNA (snRNA)
Small nuclear RNAs (snRNAs) are critical components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Adenosine modifications have also been identified in these non-coding RNAs. wikipedia.org Specifically, the U2 snRNA contains an internal m6Am modification. uniprot.org This modification is catalyzed by the methyltransferase METTL4. uniprot.orgresearchgate.net The presence of m6Am within U2 snRNA is not merely decorative; it plays a regulatory role in the splicing process itself, demonstrating that RNA modifications in the core splicing machinery can modulate gene expression at the level of RNA processing. uniprot.org The demethylase FTO has also been shown to have a strong enzymatic activity towards m6Am, particularly in snRNAs, which can lead to splicing defects when FTO is knocked out. mdpi.com
Enzymology of N6,N6-Dimethyladenosine Modification: "Writers," "Erasers," and "Readers"
The dynamic nature of RNA methylation is controlled by a set of specialized proteins. "Writers" are enzymes that add the methyl group, "erasers" remove them, and "readers" are proteins that bind to the methylated RNA to elicit a functional consequence. nih.gov
RNA Methyltransferases (Writers) Responsible for N6,N6-Dimethyladenosine Formation (e.g., METTL4, PCIF1)
The enzymes that catalyze the formation of dimethylated adenosine derivatives are highly specific to the type of RNA and the location of the target nucleotide.
METTL4 (Methyltransferase-like 4): This enzyme is a versatile N6-adenine-specific methyltransferase. uniprot.org In the context of RNA, METTL4's key role is catalyzing the formation of N6,2'-O-dimethyladenosine (m6Am) at internal positions of U2 snRNA. uniprot.orgresearchgate.net It acts on adenine (B156593) residues that have already been modified with a 2'-O-methylation, adding the second methyl group to the N6 position. uniprot.org This modification of U2 snRNA by METTL4 is directly involved in regulating pre-mRNA splicing. uniprot.orgresearchgate.net Interestingly, METTL4 has also been reported to methylate DNA, although its primary and most well-confirmed role in the epitranscriptome is on snRNA. uniprot.orgnih.gov
PCIF1 (Phosphorylated CTD Interacting Factor 1): PCIF1 is the specific and sole methyltransferase responsible for generating m6Am at the 5' cap of messenger RNA. biorxiv.orgnih.govnih.gov It recognizes and binds to the 7-methylguanosine (B147621) (m7G) cap structure and selectively methylates the adjacent 2'-O-methyladenosine (Am) to form m6Am. biorxiv.orgnih.govnih.gov Extensive research, including knockout studies, has confirmed that the loss of PCIF1 leads to the complete disappearance of m6Am from mRNA, without affecting the levels of internal m6A. biorxiv.orgnih.gov This demonstrates that the pathways for cap-adjacent m6Am and internal m6A methylation are distinct. biorxiv.org PCIF1's activity provides a mechanism for regulating gene expression at the translational level, with some studies suggesting that its deposition of m6Am can negatively regulate cap-dependent translation. nih.gov
Functional Regulatory Mechanisms of N6,N6-Dimethyladenosine in Cellular Biology
The presence of N6,N6-dimethyladenosine (m6A) on messenger RNA (mRNA) initiates a cascade of regulatory events that profoundly impact cellular biology. This modification serves as a molecular beacon, recognized by specific protein "readers" that, in turn, dictate the fate of the methylated transcript. nih.gov The functional consequences of m6A are diverse and context-dependent, influencing nearly every aspect of the mRNA life cycle, from its processing and stability to its translation into protein. nih.govaacrjournals.org
Regulation of RNA Metabolism and Functional Fate
N6,N6-dimethyladenosine (m6A) is a key regulator of RNA metabolism, influencing the entire life cycle of an mRNA molecule. nih.govresearchgate.netnih.gov The functional outcome of m6A modification is largely determined by the specific "reader" proteins that bind to it, leading to a range of post-transcriptional regulatory events. nih.govnih.govtandfonline.com
Control of mRNA Stability and Degradation
A primary function of m6A is to modulate the stability of mRNA transcripts. nih.govresearchgate.nettandfonline.com The most well-established mechanism for this is mediated by the YTHDF2 reader protein. nih.govucsf.edu YTHDF2 recognizes and binds to m6A-modified mRNAs in the cytoplasm, which then recruits the CCR4-NOT deadenylase complex. ucsf.edu This leads to the shortening of the poly(A) tail and subsequent degradation of the transcript. ucsf.edu This process effectively reduces the half-life of m6A-containing mRNAs. nih.gov The localization of the YTHDF2-mRNA complex to processing bodies (P-bodies), which are cellular sites of mRNA decay, further facilitates this degradation. nih.govucsf.edu
Conversely, in some contexts, m6A can also lead to increased mRNA stability. For example, under hypoxic conditions, an increase in m6A levels on certain mRNAs, such as those for Glucose Transporter 1 (Glut1) and c-Myc, is associated with their stabilization. researchgate.net This stabilization was found to be dependent on the m6A methyltransferases. researchgate.net The location of the m6A modification within the transcript can also influence its effect on stability, with m6A in the 5' untranslated region (UTR) being associated with increased transcript stability. uchicago.eduuchicago.edu
Influence on Translation Efficiency
N6,N6-dimethyladenosine (m6A) has a significant impact on the efficiency of protein synthesis. researchgate.net The m6A reader protein YTHDF1 is a key player in this process, actively promoting the translation of methylated mRNAs. nih.govnih.gov YTHDF1 facilitates the loading of ribosomes onto its target transcripts in an m6A-dependent manner. nih.gov It is thought to achieve this by interacting with translation initiation factors. nih.gov
Impact on RNA Processing and Splicing
The N6,N6-dimethyladenosine (m6A) modification also plays a crucial role in the processing and splicing of pre-mRNA in the nucleus. nih.gov Several components of the m6A machinery, including the methyltransferases and the demethylases FTO and ALKBH5, are localized to nuclear speckles, which are enriched in splicing factors. sbpdiscovery.org This localization suggests a direct role for m6A in the regulation of mRNA splicing. sbpdiscovery.org
Depletion of m6A methyltransferases has been shown to cause widespread changes in alternative splicing patterns. sbpdiscovery.org The nuclear m6A reader protein YTHDC1 is a key mediator of m6A's effect on splicing. nih.gov It can recruit splicing factors to m6A-modified regions of pre-mRNA, thereby influencing the inclusion or exclusion of exons. nih.gov In some cases, m6A modification can also regulate the nonsense-mediated decay (NMD) of alternatively spliced transcripts, adding another layer of control to gene expression. nih.gov
Roles in Plant Development and Environmental Adaptation
N6-methyladenosine (m6A) modification, a crucial epitranscriptomic mark, plays a significant role in various aspects of plant life, from developmental processes to responses to environmental cues. researchgate.netfrontiersin.orgnih.gov This reversible modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and specific binding proteins ("readers"), which collectively influence gene expression at the post-transcriptional level. researchgate.netnih.gov The m6A modification impacts RNA metabolism, including stability, splicing, and translation, thereby fine-tuning the expression of genes critical for normal growth and adaptation. researchgate.netnih.govfrontiersin.org
Regulation of Floral Transition and Flowering Time
The transition from vegetative growth to flowering is a critical developmental step in plants, and emerging evidence highlights the integral role of m6A modification in its regulation. frontiersin.orgnih.gov Several proteins involved in the m6A pathway have been shown to influence floral transition. For instance, the demethylase ALKBH10B affects the stability of key flowering time regulators, and its absence can delay the floral transition in Arabidopsis. frontiersin.orgnih.gov Specifically, knockout of ALKBH10B leads to hypermethylation and decreased stability of the mRNAs of crucial flowering genes like FLOWERING LOCUS T (FT), SQUAMOSA PROMOTER BINDING PROTEIN LIKE 3 (SPL3), and SPL9. nih.gov
Furthermore, the m6A methyltransferase FIONA1 (FIO1) has been identified as a regulator of floral transition by affecting the mRNA abundance of SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), the splicing of FLOWERING LOCUS C (FLC), and the stability of SPL3. oup.comnih.gov These findings underscore the intricate involvement of m6A writers and erasers in controlling the expression of key floral regulators, thereby modulating flowering time. oup.comnih.gov
Maintenance of Circadian Rhythms
The plant circadian clock is a fundamental molecular timekeeping mechanism that governs numerous physiological processes in response to daily environmental cycles. nih.govencyclopedia.pub N6-methyladenosine (m6A) methylation has been identified as a key post-transcriptional regulatory layer for the proper functioning of the plant circadian clock. encyclopedia.pub The expression of several components of the m6A writer complex, including MTA, MTB, and HAKAI, is regulated by the diurnal cycle, with peak expression at night. nih.govencyclopedia.pub
Studies have shown that m6A methylation can influence the circadian period. For example, the coordinated action of CRY2 and the m6A writer complex components MTA, MTB, and FIP37 can reduce m6A methylation, leading to a longer circadian period and faster degradation of the CCA1 mRNA. oup.com This indicates that the dynamic addition and removal of m6A marks on clock-related transcripts are crucial for maintaining the precision and robustness of the circadian rhythm in plants. nih.govresearchgate.net
Responses to Abiotic and Biotic Stressors
The m6A reader protein ECT2 in Arabidopsis has been shown to relocate to stress granules under heat stress, potentially influencing the localization and fate of the mRNAs it binds. frontiersin.org Furthermore, m6A modification is involved in the response to biotic stressors, such as viral infections. frontiersin.org The methylation status of viral RNA can regulate viral abundance in plant cells, highlighting the role of m6A in plant-pathogen interactions. frontiersin.org
Contributions to Mammalian Physiological and Pathological Processes
The significance of N6-methyladenosine (m6A) extends to mammalian systems, where it is implicated in a wide array of physiological functions and the pathogenesis of various diseases. oaepublish.com This modification is a crucial regulator of gene expression, affecting mRNA stability, translation, and other aspects of RNA metabolism, which are fundamental to normal brain development and function. oaepublish.com
Function as an Endogenous Agonist for Adenosine A3 Receptor
Beyond its role in RNA regulation, N6-methyladenosine (m6A) has been identified as an endogenous ligand for the human adenosine A3 receptor (A3R). u-tokyo.ac.jpnih.govbiorxiv.org It exhibits a higher affinity for the A3R than unmodified adenosine. u-tokyo.ac.jpnih.gov This discovery implicates m6A as a signaling molecule capable of activating G protein-coupled receptors (GPCRs) and initiating downstream physiological responses. u-tokyo.ac.jpnih.gov
Structural modeling has helped to define the specific amino acids within the human A3 receptor that are necessary for the selective binding of m6A. u-tokyo.ac.jpnih.gov The potency of m6A as an A3R activator is comparable to that of well-established synthetic A3R agonists. biorxiv.org This novel function of m6A as an extracellular signaling molecule opens up new avenues for understanding its role in pathophysiology. biorxiv.org
Participation in Neurodegenerative Disorders (e.g., Alzheimer's Disease Pathogenesis)
Accumulating evidence strongly suggests that dysregulation of m6A modification plays a significant role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD). oaepublish.comnih.gov Abnormal m6A modification can impact critical processes in the brain, contributing to the development and progression of these disorders. oaepublish.com
In the context of Alzheimer's disease, m6A modification has been linked to synaptic dysfunction, mitochondrial damage, and neuronal apoptosis. nih.gov Studies using animal models of AD have shown that m6A regulatory proteins, such as METTL3 and FTO, can influence disease progression through mechanisms involving neuroinflammation and the dysregulation of circular RNAs. nih.gov The abnormal expression of m6A-related proteins can affect learning, memory, and the formation and consolidation of memories, all of which are impaired in Alzheimer's disease. nih.gov
Antiviral Activities and Mechanisms (e.g., SARS-CoV-2)
N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA), plays a significant and complex role in the lifecycle of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). indexcopernicus.comnih.gov This modification, dynamically added and removed by cellular enzymes, can influence viral replication, protein synthesis, and the host's immune response. nih.govnih.gov The replication of SARS-CoV-2 can be suppressed by targeting the m6A RNA modification pathway. nih.gov
The interaction between m6A modification and viral infection is multifaceted, exhibiting both pro- and anti-viral effects depending on the specific virus and host cell context. epigentek.comscispace.com For many viruses, the m6A modification is crucial for efficient replication. nih.gov However, in the case of coronaviruses, evidence suggests that the host's m6A machinery can act as a restrictive factor. nih.gov
Research has shown that the replication of SARS-CoV-2 and the seasonal human β-coronavirus HCoV-OC43 can be suppressed by depleting the m6A methyltransferase METTL3 or the cytoplasmic m6A reader proteins YTHDF1 and YTHDF3. nih.gov A specific small molecule inhibitor of METTL3 was found to reduce infectious virus production of HCoV-OC43 by over 100-fold and SARS-CoV-2 by 300-fold. nih.gov This inhibition correlates with a decrease in the synthesis of viral RNAs and the essential nucleocapsid (N) protein. nih.gov
One of the key mechanisms by which m6A modification influences viral infection is through the evasion of the host's innate immune system. researchgate.net Viral RNAs containing m6A modifications can avoid recognition by cellular sensors like Retinoic acid-inducible gene I (RIG-I). researchgate.netescholarship.org Depletion of METTL3 leads to reduced m6A levels in SARS-CoV-2 RNA, which in turn increases the binding of RIG-I to the viral RNA. escholarship.org This enhanced recognition subsequently boosts the downstream innate immune signaling pathways and the expression of inflammatory genes. escholarship.org Conversely, m6A-modified viral RNA can be bound by reader proteins such as YTHDF2 and YTHDF3, which sequesters the viral RNA from RIG-I sensing. nih.gov
Furthermore, the m6A modification can regulate the stability of viral transcripts. For instance, m6A modifications within the SARS-CoV-2 "N" gene have been shown to promote the recruitment of the YTHDF2 protein, leading to the decay of these viral transcripts. researchgate.net The table below summarizes the key proteins involved in the m6A pathway and their impact on SARS-CoV-2.
| Protein Category | Protein Name | Role in m6A Pathway | Impact on SARS-CoV-2 Replication |
| Writer | METTL3 | Adds m6A modification to RNA. nih.gov | Depletion or inhibition suppresses viral replication. nih.gov |
| Reader | YTHDF1 | Binds to m6A-modified RNA. nih.gov | Depletion suppresses viral replication. nih.gov |
| Reader | YTHDF2 | Binds to m6A-modified RNA, often leading to RNA decay. nih.govresearchgate.net | Depletion suppresses viral replication; recruitment to viral N gene promotes transcript decay. nih.govresearchgate.net |
| Reader | YTHDF3 | Binds to m6A-modified RNA. nih.gov | Depletion suppresses viral replication. nih.gov |
| Eraser | FTO | Removes m6A modification from RNA. nih.gov | Inhibition by rhein (B1680588) leads to increased m6A levels and a significant reduction in SARS-CoV-2 infectivity. nih.gov |
Studies using inhibitors of the m6A "eraser" protein FTO, such as rhein, have demonstrated a potent antiviral effect against various coronaviruses, including SARS-CoV-2. nih.gov Treatment with a high concentration of rhein resulted in a two-fold increase in RNA m6A levels and completely blocked SARS-CoV-2 infection in cell culture models. nih.gov This highlights the therapeutic potential of modulating the m6A pathway to combat viral infections. nih.govnih.gov
Structural and Molecular Insights into RNA-Protein Interactions Mediated by N6,N6-Dimethyladenosine
The biological effects of N6-methyladenosine (m6A) are primarily executed through its recognition by a suite of RNA-binding proteins (RBPs) known as "readers". nih.govnih.gov These reader proteins selectively bind to m6A-containing RNA, thereby influencing the RNA's fate, including its splicing, stability, localization, and translation. nih.govucr.edu The YTH (YT521-B homology) domain-containing family of proteins are the most well-characterized direct readers of m6A. nih.govnih.gov
Structural studies have provided detailed insights into how these proteins recognize the m6A modification. The YTH domain forms a specific aromatic cage that directly accommodates the methylated adenine. nih.gov This cage is typically formed by tryptophan and tyrosine residues. nih.gov The N6-methyl group of adenosine fits into this hydrophobic pocket, establishing favorable interactions that are crucial for the specific recognition of m6A over unmethylated adenosine. nih.gov This structural basis of recognition is conserved among human YTH proteins, underscoring its fundamental importance. nih.gov
Beyond direct recognition of the methyl group, m6A can also regulate RNA-protein interactions indirectly by altering the local structure of the RNA molecule. nih.govoup.com This mechanism, termed the "m6A-switch," proposes that the presence of m6A can destabilize RNA base-pairing, effectively remodeling the local RNA structure. nih.gov This structural change can expose or conceal single-stranded RNA binding motifs, thereby modulating the binding of other RBPs that may not directly contact the m6A modification itself. nih.govresearchgate.net
For example, the binding of heterogeneous nuclear ribonucleoprotein C (hnRNP C), an abundant nuclear RBP, is facilitated by m6A-induced structural changes in mRNA and long non-coding RNA (lncRNA). nih.gov The m6A modification can disrupt a hairpin structure, revealing a binding site for hnRNP C that would otherwise be inaccessible. oup.com Similarly, m6A has been shown to increase the accessibility of its surrounding RNA sequence to bind heterogeneous nuclear ribonucleoprotein G (HNRNPG). oup.comresearchgate.net The Arg-Gly-Gly repeats within the low-complexity region of HNRNPG are essential for binding to the RNA motif exposed by the m6A-induced structural change. researchgate.net
The table below outlines the different modes of RNA-protein interaction mediated by N6-methyladenosine.
| Interaction Mode | Description | Key Reader Proteins/Examples | Consequence |
| Direct Recognition | The reader protein contains a specific binding pocket (e.g., an aromatic cage) that directly interacts with the N6-methyl group of adenosine. nih.gov | YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2. nih.govnih.gov | Regulation of mRNA splicing, translation, and decay. ucr.edu |
| Indirect Recognition (m6A-switch) | The m6A modification alters the local RNA secondary structure, exposing or hiding binding sites for other RNA-binding proteins. nih.gov | hnRNP C, HNRNPG. nih.govoup.com | Regulation of pre-mRNA processing and alternative splicing. nih.govresearchgate.net |
These structural and molecular insights reveal a sophisticated layer of gene regulation where the chemical modification of an RNA base can have profound effects on its interaction with proteins, ultimately dictating the functional output of the genetic information. nih.govnih.gov
Impact of Purine, 6 Amino 2 Dimethylamino on Purine Biosynthesis and Metabolism
Modulation of the De Novo Purine (B94841) Biosynthesis Pathway
The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the purine ring from simpler precursors. The spatial and temporal organization of these enzymes into purinosomes is a key aspect of their regulation.
Assembly and Regulation of Purinosomes
Current research has not yet fully elucidated the direct impact of Purine, 6-amino-2-dimethylamino- on the assembly and regulation of purinosomes. The formation of these metabolic clusters is known to be sensitive to the cellular purine status, and it is plausible that synthetic purine analogs could influence this dynamic process. However, specific studies detailing the mechanistic effects of Purine, 6-amino-2-dimethylamino- on purinosome formation, stability, or disassembly are not available in the reviewed literature. Further investigation is required to determine if this compound promotes or disrupts the colocalization of the de novo purine biosynthetic enzymes.
Effects on Intracellular Purine Nucleotide Levels and Metabolic Flux
The introduction of exogenous purine analogs can significantly alter the delicate balance of intracellular purine nucleotide pools. While the direct quantitative effects of Purine, 6-amino-2-dimethylamino- on the levels of ATP, GTP, and other purine nucleotides have not been extensively documented in publicly available research, it is a critical area for understanding its mechanism of action. The metabolic flux through the de novo pathway is tightly controlled by feedback inhibition from purine nucleotides. Therefore, any alteration in these pools by an external agent like Purine, 6-amino-2-dimethylamino- would likely have a cascading effect on the rate of purine synthesis.
Regulatory Mechanisms Governing Purine Metabolic Enzymes
The activity of purine metabolic enzymes is controlled through various mechanisms, including allosteric regulation and post-translational modifications. These regulatory layers ensure that purine synthesis is finely tuned to the cell's metabolic needs.
Post-Translational Modifications of De Novo Purine Biosynthetic Enzymes
Post-translational modifications (PTMs), such as phosphorylation, ubiquitination, and acetylation, play a vital role in regulating the activity and stability of the enzymes involved in de novo purine synthesis. There is currently a lack of specific research data detailing how Purine, 6-amino-2-dimethylamino- might influence the PTM status of these enzymes. Understanding whether this compound can modulate the activity of kinases, phosphatases, or other modifying enzymes that target the purine biosynthesis machinery is essential for a complete picture of its effects.
Kinase-Mediated Spatial and Temporal Regulation within Purine Pathways
Protein kinases are key players in signaling pathways that control metabolic processes, including the spatial and temporal organization of purine biosynthesis. The formation and disassembly of purinosomes are known to be influenced by specific kinase activities. While the broader role of kinases in regulating purine metabolism is an active area of research, the specific kinases that may be affected by Purine, 6-amino-2-dimethylamino- and the downstream consequences for the purine pathway have not been identified in the available scientific literature.
Implications for Cellular Bioenergetics and Growth Control
The compound 6-(Dimethylamino)purine (6-DMAP) exerts significant influence over fundamental cellular processes, primarily through its role as a protein kinase inhibitor. medchemexpress.comglpbio.com Its effects on the machinery of cell division and survival have profound implications for cellular bioenergetics and the intricate systems that control cell growth. By interfering with key signaling pathways, 6-DMAP can alter a cell's energy status and dictate its progression through the cell cycle, ultimately affecting proliferation and viability.
The relationship between purine metabolism, energy production, and cell growth is deeply intertwined. Purines are the building blocks for DNA and RNA, and their synthesis is an energy-intensive process that is tightly coupled with cellular metabolic states. nih.gov The de novo purine synthesis pathway requires significant ATP input, and the enzymatic complexes responsible, known as purinosomes, are thought to co-localize with mitochondria to efficiently access this energy source. nih.govnih.gov As a purine analogue, 6-DMAP's interference with cellular processes can disrupt this delicate balance.
One of the key mechanisms through which 6-DMAP impacts cellular bioenergetics is by inducing apoptosis, or programmed cell death, in certain cell types. medchemexpress.com Research on human lymphoma cells has shown that treatment with 6-DMAP leads to a lowering of the mitochondrial membrane potential, a critical event in the apoptotic cascade. targetmol.com Mitochondria are the primary sites of cellular respiration and ATP production; a loss of membrane potential disrupts these functions, leading to a cellular energy crisis and activation of cell death pathways. This indicates a direct link between the actions of 6-DMAP and the compromise of the cell's main energy-generating machinery.
In terms of growth control, 6-DMAP's primary action is the inhibition of protein kinases, including cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. glpbio.commybiosource.com This inhibition disrupts the normal progression of cell division. In Chinese hamster fibroblasts, 6-DMAP was found to inhibit DNA synthesis, suggesting an effect on the early events of the cell cycle, and to disturb signal transduction pathways in the G1 phase. nih.gov It also leads to the downregulation of genes essential for cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA). medchemexpress.com
The effects of 6-DMAP on the cell cycle can be context-dependent. In studies on mammalian oocytes, it has been shown to reversibly inhibit the transition to metaphase during meiosis. nih.gov Conversely, in other experimental models, it can accelerate the oocyte's entry into the S phase (the DNA synthesis phase) by shortening the G1 phase, which can lead to premature DNA synthesis. mdpi.com This demonstrates a potent ability to override the normal checkpoints that control cell cycle timing and DNA replication.
The impact of 6-DMAP on developmental processes highlights its role in growth control. Studies on the in vivo development of canine parthenogenetic embryos have provided quantitative data on how modulating treatment duration with 6-DMAP affects developmental success.
Table 1: Effect of 6-DMAP Treatment Duration on In Vivo Development of Canine Parthenogenetic Zygotes
| Treatment Group (1.9 mM 6-DMAP) | No. of Recipients | No. of Embryos Transferred | No. of Pregnant Recipients (%) | No. of Implantation Sites (%) |
|---|---|---|---|---|
| DMAP-2h (2-hour treatment) | 4 | 100 | 3 (75.0) | 34 (34.0) |
| DMAP-4h (4-hour treatment) | 3 | 92 | 2 (66.7) | 6 (6.5) |
Data sourced from a study on canine parthenogenetic activation. The implantation rate was significantly higher in the 2-hour treatment group compared to the 4-hour group (p < 0.05). mdpi.comnih.gov
This data illustrates that precise modulation of the activity of kinases targeted by 6-DMAP is critical for successful cellular proliferation and development. A shorter duration of exposure, and thus inhibition, proved more effective for in vivo development, suggesting that prolonged interference with cell cycle kinases is detrimental to growth. mdpi.com
Chemical Synthesis and Development of Purine, 6 Amino 2 Dimethylamino Derivatives and Analogs
Methodologies for the Chemical Synthesis of 6-DMAP and Related Purine (B94841) Derivatives
The synthesis of 6-DMAP and its derivatives relies on established principles of heterocyclic chemistry, often involving the construction of the purine ring system followed by selective modification of its functional groups.
The classical approach to constructing the purine skeleton typically involves the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) precursors. avcr.cz For instance, purines with substituents at the 2- and 6-positions can be synthesized from 4-aminoimidazole (B130580) precursors. avcr.cz However, a more common and versatile strategy for creating diverse purine derivatives involves the chemical modification of a pre-formed purine ring.
A key intermediate in the synthesis of many 6-substituted purines is 6-chloropurine (B14466). This compound serves as a versatile electrophile, allowing for nucleophilic substitution at the C6 position. For example, N-(purin-6-yl)amino acids can be synthesized by reacting 6-chloropurine with the corresponding amino acid in an aqueous sodium carbonate solution. nih.gov Cross-coupling reactions on dihalopurines have also been extensively studied, revealing that reactions on 2,6-dihalopurines generally proceed with preferential substitution at the 6-position. avcr.cz This regioselectivity is crucial for the controlled synthesis of specifically functionalized purine analogs.
The incorporation of 6-DMAP and its analogs into nucleosides and oligonucleotides is critical for their use in genetic and therapeutic applications. The synthesis of these complex molecules often involves either the glycosylation of the modified purine base or the post-synthetic modification of an existing oligonucleotide chain.
The synthesis of related purine nucleosides, such as 2-amino-6-(2-thienyl)purine, has been achieved through the 6-substitution of 6-iodopurine (B1310063) nucleosides using organostannane reagents like tributylstannylthiophene. nih.gov This method highlights a general strategy for introducing aryl or heteroaryl groups at the 6-position of a purine nucleoside.
For creating oligonucleotide conjugates, post-synthetic modification is an efficient method. One innovative strategy involves using 2-fluoro-6-amino-adenosine as a building block in oligonucleotide synthesis. acs.orgnih.gov The electron-withdrawing fluorine at the 2-position allows for subsequent nucleophilic aromatic substitution with an amine, yielding the desired 2-amino conjugate. acs.orgnih.gov While this method produces a 2,6-diaminopurine (B158960) derivative, the principle demonstrates a powerful post-synthetic approach. Another method utilizes 2-amino-6-vinylpurine incorporated into an oligonucleotide. nih.gov This vinyl group can then react with nucleophiles like thiols under alkaline conditions, allowing for the efficient conjugation of molecules such as peptides to the oligonucleotide. nih.gov
Design and Structure-Activity Relationship (SAR) Studies of Functional Analogs
The systematic modification of the 6-DMAP scaffold and the analysis of how these changes affect biological activity are central to the development of new therapeutic agents and research tools.
Structure-activity relationship (SAR) studies aim to connect specific molecular features to biological outcomes. drugdesign.org A notable SAR study investigated a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines for their activity against rhinoviruses. nih.gov The study found that antirhinovirus activity was optimized when the C-2 position was modified with a lipophilic, electron-withdrawing substituent. nih.gov The most potent compound identified was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which exhibited an IC50 of 0.03 µM against one serotype. nih.gov
Another study explored 6-modified purine riboside analogues for their ability to activate the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system. nih.gov This research identified several 6-O-alkyl nucleoside analogues that could activate hSTING, demonstrating that modifications at the 6-position are critical for this specific biological function. nih.gov
Table 1: SAR of 2-Substituted 6-(Dimethylamino)purine Analogs Against Rhinovirus 1B Data sourced from a study on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines. nih.gov
| 2-Substituent | IC50 (µM) | Inferred Effect |
|---|---|---|
| H | >10 | Low Activity |
| F | 0.94 | Moderate Activity |
| Cl | 0.17 | High Activity |
| CF3 | 0.03 | Very High Activity |
| NH2 | >10 | Low Activity |
| N(CH3)2 | >10 | Low Activity |
Purine, 6-amino-2-dimethylamino- (often referred to simply as 6-DMAP in this context) is a well-established non-selective inhibitor of serine/threonine protein kinases. medchemexpress.comcaymanchem.comselleckchem.com Its ability to inhibit these enzymes, which are crucial regulators of the cell cycle, has made it a valuable tool in cell biology research and a promising scaffold for developing more selective inhibitors. medchemexpress.com
6-DMAP has been shown to inhibit several key protein kinases, including:
Cyclin-dependent kinases (CDKs) : Inhibition of CDKs disrupts cell cycle progression. caymanchem.com
Mitogen-activated protein kinase (MAPK) : 6-DMAP enhances the inactivation of MAPK, which is involved in signaling pathways controlling cell growth and differentiation. caymanchem.com
Protein Kinase CK2 : The purine scaffold is a foundation for designing new inhibitors against CK2, a kinase implicated in cancer and other diseases. jst.go.jpnih.gov
SAR studies on purine-based CK2 inhibitors have revealed the importance of specific functional groups at various positions for achieving high potency. For instance, in one series of inhibitors, a carboxamide group at the 6-position, a 4-carboxyphenyl group at the 2-position, and an electron-rich phenyl group at the 9-position of the purine scaffold were identified as being critical for strong binding and inhibition. jst.go.jp
Table 2: Protein Kinase Inhibition by 6-DMAP and its Analogs
| Kinase Target | Compound/Scaffold | Observed Effect | Reference |
|---|---|---|---|
| Serine/Threonine Protein Kinases | 6-(Dimethylamino)purine (6-DMAP) | General inhibition | medchemexpress.comselleckchem.com |
| Cyclin-dependent kinases (CDKs) | Purine Analogues | Inhibition | caymanchem.com |
| Mitogen-activated protein kinase (MAPK) | 6-(Dimethylamino)purine (6-DMAP) | Promotes inactivation | caymanchem.com |
The expansion of the genetic alphabet beyond the natural A-T and G-C pairs is a major goal in synthetic biology, with the potential to create novel proteins and nucleic acid functions. nih.govvcu.edu An unnatural base pair was designed using 2-amino-6-(N,N-dimethylamino)purine, designated as 'x', to pair with pyridin-2-one, designated as 'y'. nih.gov
The design principle relies on a combination of complementary hydrogen bonding and steric hindrance. nih.gov The bulky dimethylamino group at the 6-position of the purine base 'x' was specifically chosen to sterically clash with the 4-keto group of the natural bases thymine (B56734) (T) and uracil (B121893) (U), thereby preventing mispairing during replication and transcription. nih.gov
While the x-y pair demonstrated selective incorporation in transcription, further research led to the development of improved unnatural bases. For example, replacing the dimethylamino group with a 2-thienyl group to create the base 2-amino-6-(2-thienyl)purine ('s') resulted in an unnatural base pair (s-y) with enhanced thermal stability and more efficient enzymatic incorporation compared to the original x-y pair. nih.govnih.gov The planar thienyl group was found to reduce unfavorable interference with neighboring bases in the DNA duplex. nih.gov
Table 3: Comparison of Unnatural Base Pairs for Genetic Alphabet Expansion Data sourced from comparative studies of unnatural purine analogs. nih.gov
| Property | x-y Pair | s-y Pair |
|---|---|---|
| Unnatural Purine Base ('x' or 's') | 2-amino-6-(N,N-dimethylamino)purine | 2-amino-6-(2-thienyl)purine |
| Unnatural Pyrimidine Base ('y') | Pyridin-2-one | Pyridin-2-one |
| Thermal Stability of DNA Duplex | Lower | Higher |
| Efficiency in T7 Transcription | Less efficient | More efficient |
| Rationale for Improvement | N/A | The 6-thienyl group in 's' offers better planarity and stacking interactions, and less steric clash with neighboring bases compared to the 6-dimethylamino group in 'x'. |
Analogues with Enhanced Specificity or Novel Biological Profiles
The core structure of 6-amino-2-dimethylamino-purine has served as a versatile scaffold for the development of a wide range of analogues with fine-tuned biological activities. Through strategic chemical modifications, researchers have successfully generated derivatives with enhanced specificity for their molecular targets or endowed them with entirely new biological functions. These efforts have led to the discovery of potent agents with potential applications in antiviral therapy, cancer treatment, and synthetic biology.
Antirhinovirus Agents with Enhanced Potency
A notable area of development has been the synthesis of 6-(dimethylamino)purine analogues with potent activity against rhinoviruses, the primary cause of the common cold. Research has focused on the introduction of various substituents at the C-2 and N-9 positions of the purine ring to optimize antiviral efficacy.
A series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines was synthesized and evaluated for their ability to inhibit rhinovirus serotype 1B. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-2 position plays a critical role in determining the compound's antiviral potency. Quantitative SAR analysis indicated that optimal activity was associated with C-2 substituents that were both lipophilic and electron-withdrawing. nih.gov
The most active compound identified in this series was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine , which exhibited a half-maximal inhibitory concentration (IC50) of 0.03 µM against rhinovirus serotype 1B. nih.gov However, its activity was not uniform across all tested serotypes, with IC50 values varying significantly. nih.gov
| Compound | C-2 Substituent | Antirhinovirus Activity (IC50 against serotype 1B) | Reference |
|---|---|---|---|
| 1 | H | >10 µM | nih.gov |
| 2 | F | 1.2 µM | nih.gov |
| 3 | Cl | 0.14 µM | nih.gov |
| 4 | CF3 | 0.03 µM | nih.gov |
| 5 | NH2 | >10 µM | nih.gov |
| 6 | N(CH3)2 | >10 µM | nih.gov |
Selective Inhibitors of Cyclin-Dependent Kinases (CDKs)
The purine scaffold is a well-established framework for the design of inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov Starting from a purine-based structure, analogues have been developed to achieve high potency and selectivity for specific CDK isoforms, which is a key challenge in avoiding off-target effects.
One research effort focused on synthesizing purines with substitutions at the C-2 and C-6 positions to achieve selectivity for CDK2 over CDK1. acs.org These studies led to the identification of 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide as a highly potent and selective CDK2 inhibitor. This compound displayed an IC50 of 0.044 µM for CDK2 and was approximately 2000-fold less active against CDK1 (IC50 = 86 µM). acs.org The enhanced specificity was attributed to the interactions between the bulky 6-substituent and the ATP-binding site of CDK2. acs.org
Further structure-based design, guided by crystal structures of CDK2-inhibitor complexes, has led to new series of 2-aminopurine (B61359) derivatives. nih.gov These efforts confirmed that introducing polar groups at the C-6 position of the purine scaffold is beneficial for CDK2 inhibition. One such derivative, compound 11l from a reported series, demonstrated a CDK2 inhibitory activity with an IC50 of 19 nM and showed good selectivity against other CDK isoforms. nih.gov
| Compound | Key Structural Features | Biological Profile | Reference |
|---|---|---|---|
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | Biphenyl group at C-6; Sulfamoylanilino group at C-2 | Potent and highly selective CDK2 inhibitor (IC50 = 0.044 µM); ~2000-fold selectivity over CDK1. | acs.org |
| Compound 11l | 2-aminopurine derivative with polar substitution at C-6 | Potent CDK2 inhibitor (IC50 = 19 nM) with good selectivity against other CDKs. | nih.gov |
Analogues for Unnatural Base Pairing
In the field of synthetic biology, there is a great interest in expanding the genetic alphabet by creating unnatural base pairs. Analogues of 6-amino-2-dimethylamino-purine have been designed for this novel purpose. The parent compound, 2-amino-6-(N,N-dimethylamino)purine , was developed to specifically pair with pyridin-2-one. nih.gov
To improve the properties of this unnatural base pair, new analogues were synthesized where the dimethylamino group at the C-6 position was replaced. The goal was to reduce steric interference with neighboring bases in a DNA duplex and to enhance the efficiency of enzymatic incorporation. nih.gov The resulting compounds, 2-amino-6-(2-thienyl)purine and 2-amino-6-(2-furanyl)purine , were synthesized via the substitution of 6-iodopurine nucleosides. nih.gov Compared to the original dimethylamino-purine analogue, 2-amino-6-(2-thienyl)purine demonstrated improved characteristics for use in an expanded genetic alphabet. nih.gov
Puromycin (B1679871) Analogues with Novel Therapeutic Activities
Modifications to the nucleoside structure of 6-dimethylaminopurine (B21663) have yielded analogues with novel therapeutic profiles. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis. An analogue, 6-dimethylamino-9-(3′-amino-3′-deoxy-β-D-ribofuranosyl)-purine , was derived from puromycin and served as a precursor for a new series of compounds. researchgate.net
This aminonucleoside itself showed greater effectiveness against the transplanted mammary adenocarcinoma of the C3H mouse and against Trypanosoma equiperdum in mice than the original antibiotic, puromycin. researchgate.net A variety of α-aminoacyl derivatives of this aminonucleoside were synthesized, and all were found to be biologically active, representing a new class of compounds with potential anticancer and antitrypanosomal activities. researchgate.net
Advanced Methodological Approaches in Purine, 6 Amino 2 Dimethylamino Research
In Vitro and Ex Vivo Cellular Model Systems for Biological Activity Assessment
The biological activities of Purine (B94841), 6-amino-2-dimethylamino-, also known as N6,N6-dimethyladenine, have been investigated using a variety of in vitro and ex vivo cellular model systems. These systems are crucial for elucidating the compound's effects on cellular processes and identifying its potential as a therapeutic agent.
Mammalian Cell Line Models (e.g., Lymphoma Cells, Fibroblasts, Lung Cancer Cells)
Mammalian cell lines are instrumental in the initial screening and mechanistic studies of N6,N6-dimethyladenine.
Lymphoma Cells: In L1210 leukemia cells, N6,N6-dimethyladenine has been shown to inhibit proliferation with an IC50 value of 0.5 µg/ml. caymanchem.com Furthermore, it can induce apoptosis in lymphoma cells. medchemexpress.com This is associated with the downregulation of genes involved in cell proliferation and cell cycle progression, such as proliferating cell nuclear antigen and insulin-like gene 1. medchemexpress.com
Lung Cancer Cells: The compound demonstrates significant activity in non-small cell lung cancer (NSCLC) cell lines. medchemexpress.comnih.gov It has been shown to inhibit AKT signaling in various NSCLC cell lines. medchemexpress.comnih.gov Specifically, in HCC44 cells, N6,N6-dimethyladenine treatment leads to a decrease in the phosphorylation of AKT at serine 473. nih.gov The compound also reduces the protein levels of ADAM17 in a dose-dependent manner in human lung adenocarcinoma cells (H1975 and H460) and breast cancer cells (BT549, MDA-MB-231, and MCF7). medchemexpress.com
The following table summarizes the effects of N6,N6-dimethyladenine on various mammalian cell lines.
| Cell Line | Cancer Type | Observed Effects | References |
| L1210 | Leukemia | Inhibition of proliferation (IC50 = 0.5 µg/ml) | caymanchem.com |
| Lymphoma cells | Lymphoma | Induction of apoptosis, downregulation of proliferation and cell cycle-related genes | medchemexpress.com |
| HCC44, H1975, H460 | Non-Small Cell Lung Cancer | Inhibition of AKT signaling, decreased AKT phosphorylation | medchemexpress.comnih.gov |
| H1975, H460 | Lung Adenocarcinoma | Dose-dependent reduction of ADAM17 protein levels | medchemexpress.com |
| BT549, MDA-MB-231, MCF7 | Breast Cancer | Dose-dependent reduction of ADAM17 protein levels | medchemexpress.com |
Primary Cell Culture Systems (e.g., Oocytes, Mammary Gland Cells, Sperm)
Primary cell cultures provide a more physiologically relevant context for studying the effects of N6,N6-dimethyladenine.
Oocytes: In starfish oocytes, N6,N6-dimethyladenine inhibits meiosis reinitiation stimulated by the hormone 1-methyladenine, blocking germinal vesicle breakdown. nih.gov It also affects the maturation of mammalian oocytes. medchemexpress.com For instance, in activated mouse oocytes, it accelerates the transition to interphase by inhibiting protein kinases. medchemexpress.com
Mammary Gland Cells: The compound has been observed to inhibit the prolactin-induced expression of lactoprotein genes in rabbit mammary gland cells. medchemexpress.com In an immortalized bovine mammary epithelial cell line (MAC-T), treatment with inactivated Staphylococcus aureus led to increased expression of inflammatory factors and reactive oxygen species. nih.gov
Sperm: N6,N6-dimethyladenine has been shown to affect sperm motility and vitality in mammals and insects by regulating protein phosphorylation. medchemexpress.com
Assessment of Cell Viability, Proliferation, and Death Pathways
A variety of assays are employed to quantify the impact of N6,N6-dimethyladenine on fundamental cellular processes.
Cell Viability and Proliferation: The inhibition of L1210 leukemia cell proliferation was determined using standard cell counting methods or viability assays that measure metabolic activity. caymanchem.com
Cell Death Pathways: The induction of apoptosis in lymphoma cells by N6,N6-dimethyladenine is a key finding. medchemexpress.com This is often assessed by techniques such as flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide staining to distinguish between apoptotic and necrotic cells. The downregulation of anti-apoptotic proteins and the activation of caspases can also be measured to confirm the apoptotic pathway.
Molecular Biology and Gene Regulation Techniques
To understand the mechanisms underlying the biological effects of N6,N6-dimethyladenine, researchers utilize a range of molecular biology and gene regulation techniques.
Quantitative Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)
These techniques are essential for determining how N6,N6-dimethyladenine alters the expression of specific genes.
RT-qPCR: Quantitative real-time PCR (RT-qPCR) has been used to confirm the downregulation of genes related to cell proliferation and the cell cycle, such as proliferating cell nuclear antigen and insulin-like gene 1, in lymphoma cells treated with N6,N6-dimethyladenine. medchemexpress.com In studies on N6-methyladenosine (m6A) RNA modification, RT-qPCR is used to measure the expression levels of m6A regulators and target genes in various contexts, including non-small cell lung cancer and myocardial infarction. mdpi.comfrontiersin.orgnih.gov
RNA Sequencing: Transcriptome-wide mapping of N6-methyladenosine (m6A-seq) is a powerful technique that combines immunoprecipitation of methylated RNA with high-throughput sequencing to identify the locations of m6A modifications across the transcriptome. researchgate.net This approach has been used to study the role of m6A in various biological processes, including oocyte and follicle development. researchgate.net Nanopore direct RNA sequencing is an emerging technology that allows for the direct detection of RNA modifications, including m6A, on a transcriptome-wide scale. biorxiv.orgyoutube.com
Proteomic and Phosphoproteomic Profiling (e.g., Western Blot, Reverse Phase Protein Arrays)
These methods provide insights into the changes in protein expression and post-translational modifications, particularly phosphorylation, in response to N6,N6-dimethyladenine.
Western Blot: This technique is widely used to detect and quantify specific proteins. For example, Western blotting has been used to confirm the dose-dependent reduction of ADAM17 protein levels in lung and breast cancer cells treated with N6,N6-dimethyladenine. medchemexpress.com It is also a standard method for analyzing the expression of proteins involved in signaling pathways, such as AKT and its phosphorylated forms. nih.gov
Reverse Phase Protein Arrays (RPPA): RPPA is a high-throughput antibody-based technique that allows for the simultaneous measurement of hundreds of proteins and their modifications from a small amount of cell or tissue lysate. nih.govmdpi.com In the study of N6,N6-dimethyladenine, RPPA analysis of over 50 kinases in HCC44 cells revealed a specific cellular response to treatment, reinforcing the hypothesis that the compound inhibits AKT signaling. nih.govresearchgate.net
The following table provides an overview of the molecular techniques used in N6,N6-dimethyladenine research.
| Technique | Application in N6,N6-dimethyladenine Research | Key Findings | References |
| RT-qPCR | Quantitative analysis of gene expression. | Downregulation of proliferation and cell cycle-related genes in lymphoma cells. | medchemexpress.com |
| RNA Sequencing (m6A-seq) | Transcriptome-wide mapping of N6-methyladenosine modifications. | Identification of m6A targets and their role in oocyte development. | researchgate.net |
| Western Blot | Detection and quantification of specific proteins. | Reduction of ADAM17 protein levels in cancer cells; analysis of AKT phosphorylation. | medchemexpress.comnih.gov |
| Reverse Phase Protein Arrays (RPPA) | High-throughput profiling of protein expression and phosphorylation. | Revealed specific inhibition of the AKT signaling pathway in lung cancer cells. | nih.govresearchgate.net |
Advanced RNA Modification Mapping and Quantification (e.g., m6A-seq, LC-MS/MS)
The study of RNA modifications, often termed the epitranscriptome, utilizes highly sensitive techniques to map and quantify modified nucleosides within RNA sequences. While research has heavily focused on common modifications like N6-methyladenosine (m6A), the methodologies are adaptable for identifying and quantifying other purine analogues. nih.govnih.gov
Sequencing-based methods like m6A-seq (also known as MeRIP-Seq) are designed to map the location of specific modifications across the transcriptome. nih.gov This technique uses an antibody that specifically recognizes the modification of interest to immunoprecipitate RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the reference genome to identify modification sites, which typically appear as peaks in read coverage. nih.gov While developed for m6A, the development of specific antibodies for Purine, 6-amino-2-dimethylamino- could enable the use of m6A-seq or similar immunoprecipitation-based strategies to map its location if incorporated into RNA. Other approaches, such as those that induce mutations or rely on enzymatic activity, are also employed to achieve single-nucleotide resolution mapping of RNA modifications. nih.govnih.gov
Characterization of Protein-RNA and Protein-Protein Interactions
Understanding how Purine, 6-amino-2-dimethylamino- influences molecular interactions is key to defining its biological function. The compound has been specifically studied as an unnatural base within nucleic acid structures, providing a direct context for analyzing its interaction characteristics.
As an unnatural base, designated x , Purine, 6-amino-2-dimethylamino- was designed to form a specific base pair with pyridin-2-one (y ). nih.gov The characterization of this interaction within a DNA duplex is a primary example of analyzing its behavior. The stability of protein-RNA interactions often involves a significant number of amino acid residues, with a notable preference for lysine (B10760008) and arginine, which can interact with the phosphate (B84403) backbone of the RNA. nih.gov
Methods to characterize these interactions include:
Computational Alanine (B10760859) Scanning: This in silico technique can predict "hotspot" amino acids that are critical for a protein-RNA interaction. nih.gov By systematically mutating interface residues to alanine and calculating the change in binding energy, researchers can identify key contributors to the binding affinity. nih.govnih.gov A web server, PRI HotScore, has been developed to facilitate these calculations for any given protein-RNA complex structure. nih.gov
Molecular Dynamics (MD) Simulations: These simulations can provide an atomic-level view of the association and dissociation of protein-protein or protein-nucleic acid complexes. nih.gov They can reveal the mechanism of binding, showing whether proteins associate directly or through a process of dissociation and reassociation, and can characterize the state of the interface, such as hydration levels, at various stages of binding. nih.gov
DEER (Double Electron-Electron Resonance) Spectroscopy: This technique can be used to characterize weak protein-protein interactions in solution, providing distance information between spin-labeled sites to confirm oligomerization states, such as trimers. nih.gov
Biochemical and Biophysical Characterization Methodologies
Enzyme Kinetic Studies for Inhibitor Potency and Selectivity
While many purine analogs are investigated as enzyme inhibitors, specific kinetic data for Purine, 6-amino-2-dimethylamino- is not as prevalent as for its isomer, 6-(Dimethylamino)purine (6-DMAP). 6-DMAP is known to be an inhibitor of serine/threonine protein kinases and cyclin-dependent kinases (CDKs). mybiosource.commedchemexpress.comsigmaaldrich.com Enzyme kinetic studies are crucial for determining an inhibitor's potency (often expressed as the IC₅₀ or Kᵢ value) and its selectivity for a target enzyme over others. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to understand its mechanism of action (e.g., competitive, non-competitive). For instance, studies on 6-DMAP have shown it inhibits protein phosphorylation in oocytes, affecting cell cycle progression. nih.gov Similar kinetic assays would be essential to characterize the inhibitory potential and target profile of Purine, 6-amino-2-dimethylamino-.
Receptor Binding Affinity Assays
Determining the binding affinity of a compound to its molecular target is fundamental. Modern techniques have moved beyond traditional radioligand assays to more versatile fluorescence-based methods. nih.gov
MicroScale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. nih.gov It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in the molecule's hydration shell, size, or charge upon binding to a ligand. By titrating a constant concentration of a fluorescently labeled target (e.g., a protein or nucleic acid) with varying concentrations of a ligand (like Purine, 6-amino-2-dimethylamino-), a binding curve can be generated to determine the dissociation constant (Kd). nih.gov This method is highly sensitive, requires low sample volumes, and can be performed in complex biological liquids like cell lysates. nih.gov
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Mechanistic Insights
Structural biology provides high-resolution, three-dimensional views of molecules, offering profound insights into their function and mechanism of action.
X-ray Crystallography has been used to determine the structure of related purine analogs like 2-aminopurine (B61359), revealing how intermolecular interactions such as base-stacking and hydrogen bonding in a crystal lattice can influence its photophysical properties. nih.gov Such analyses can also identify different tautomeric forms of a molecule present in the crystalline state. nih.gov For Purine, 6-amino-2-dimethylamino-, crystallographic analysis of its complex with a target protein or as part of a nucleic acid duplex could reveal the precise atomic interactions that govern its binding and specificity.
Thermal Denaturation Experiments are a biophysical technique used to assess the stability of nucleic acid duplexes. In studies of the unnatural base pair formed by Purine, 6-amino-2-dimethylamino- (x ) and pyridin-2-one (y ), thermal denaturation was used to measure the melting temperature (Tm) of a 12-mer DNA duplex containing the x-y pair. The results showed that this duplex was more stable than one containing a different unnatural pair, demonstrating the favorable pairing of x and y . nih.gov
Table 1: Thermal Stability of DNA Duplexes with Unnatural Base Pairs This interactive table summarizes findings from thermal denaturation experiments.
| Unnatural Base in Duplex | Complementary Base | Melting Temperature (Tm) | Stability Comparison |
|---|---|---|---|
| s (2-amino-6-(2-thienyl)purine) | y (pyridin-2-one) | Higher | More stable than x-y pair |
| x (Purine, 6-amino-2-dimethylamino-) | y (pyridin-2-one) | Lower | Less stable than s-y pair |
Data derived from research on unnatural base pair design. nih.gov
Computational and Systems Biology Approaches
Computational methods are indispensable for modern biological research, offering predictive power and a framework for interpreting experimental data. In the context of Purine, 6-amino-2-dimethylamino-, computational approaches are particularly valuable for designing and understanding its role as an unnatural base.
The design of 2-amino-6-(2-thienyl)purine (s) as an improved alternative to Purine, 6-amino-2-dimethylamino- (x) was based on improving the specificity and efficiency of pairing with pyridin-2-one. nih.gov This highlights the use of computational chemistry and molecular modeling to rationally design novel molecular components for synthetic biology.
Furthermore, systems biology approaches can integrate data from various experimental sources to model the broader effects of a compound. For example, if Purine, 6-amino-2-dimethylamino- were found to be an enzyme inhibitor, its effects on cellular pathways could be modeled to predict downstream consequences. As previously mentioned, computational tools like the PRI HotScore web server allow for the in silico analysis of protein-RNA interfaces, providing a computational method to predict key residues for binding, which can guide further experimental work like site-directed mutagenesis. nih.gov Similarly, molecular dynamics simulations offer a computational lens to observe the physical basis of molecular association at an atomic level. nih.gov
In Silico Modeling for Drug Discovery and Target Identification
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the interactions between small molecules and their biological targets. For a compound like Purine, 6-amino-2-dimethylamino-, also known as N6,N6-dimethyladenine, these computational approaches can provide significant insights into its potential therapeutic applications and mechanisms of action. While specific in silico studies on this exact purine derivative are not extensively documented in publicly available literature, the methodologies are well-established for analogous compounds, particularly kinase inhibitors and other purine derivatives. nih.govnih.govwikipedia.org
The primary application of in silico modeling for Purine, 6-amino-2-dimethylamino- would be molecular docking. This technique predicts the preferred orientation of the molecule when bound to a specific protein target, typically a kinase. nih.govbiomedres.us The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity. For instance, in studies of other kinase inhibitors, molecular docking has been used to identify key amino acid residues involved in the binding interaction and to predict the binding energy. biomedres.usmdpi.com This information is crucial for understanding the compound's potency and for designing more effective derivatives.
Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between Purine, 6-amino-2-dimethylamino- and its target. mdpi.comjbiochemtech.com MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex and any conformational changes that may occur upon binding. This can be particularly useful in understanding the allosteric effects of ligands, where binding at one site influences the activity at another site on the protein. nih.gov
Furthermore, in silico methods are employed for absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. frontiersin.orgnih.gov These predictions help to assess the drug-like properties of a compound early in the discovery process, identifying potential liabilities that could hinder its development. For Purine, 6-amino-2-dimethylamino-, such an analysis would predict its oral bioavailability, metabolic stability, and potential for off-target toxicity.
A summary of how in silico approaches could be applied to Purine, 6-amino-2-dimethylamino- is presented in the table below.
| In Silico Technique | Application to Purine, 6-amino-2-dimethylamino- Research | Potential Insights |
| Molecular Docking | Prediction of binding modes and affinities to various protein kinases. | Identification of key binding interactions, prediction of inhibitory activity, and guidance for lead optimization. biomedres.usmdpi.com |
| Molecular Dynamics | Simulation of the dynamic behavior of the compound when bound to a target protein. | Assessment of binding stability, understanding of conformational changes, and elucidation of allosteric mechanisms. mdpi.comjbiochemtech.com |
| Pharmacophore Modeling | Generation of a 3D model of the essential features required for biological activity. | Virtual screening of compound libraries to identify novel molecules with similar activity. nih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Early identification of potential issues with absorption, metabolism, or toxicity. frontiersin.orgnih.gov |
Network Pharmacology and Pathway Enrichment Analysis
Network pharmacology offers a systems-level perspective on drug action, moving beyond the traditional "one drug, one target" paradigm. nih.govfrontiersin.org This approach is particularly relevant for compounds like Purine, 6-amino-2-dimethylamino-, which, as a likely kinase inhibitor, is expected to have multiple targets (polypharmacology). acs.orgresearchgate.net Network pharmacology aims to construct and analyze networks of drug-target-disease interactions to understand the broader physiological effects of a compound.
The initial step in a network pharmacology study of Purine, 6-amino-2-dimethylamino- would involve identifying its potential protein targets. This can be achieved through a combination of in silico predictions (as described in 6.4.1) and experimental screening against panels of kinases. youtube.com Once a list of potential targets is compiled, a protein-protein interaction (PPI) network is constructed to visualize the relationships between these targets and other proteins in the cell. nih.gov
Pathway enrichment analysis is then performed on this network to identify biological pathways that are significantly affected by the compound. This involves mapping the identified targets to known signaling pathways, such as those cataloged in databases like KEGG and Gene Ontology. biomedres.us For a purine derivative, it is anticipated that pathways related to cell cycle control, DNA replication, and various signaling cascades would be prominent. nih.gov For example, a study on a different set of medicinal plants identified key targets involved in urate transport and purine metabolism in the context of hyperuricemia. nih.gov
The insights gained from network pharmacology can be multifold. It can help to:
Elucidate the mechanism of action: By identifying the key pathways perturbed by the compound, researchers can gain a more holistic understanding of how it exerts its biological effects.
Predict therapeutic efficacy: The analysis can reveal whether the compound targets pathways known to be dysregulated in a particular disease.
Identify potential side effects: By highlighting off-target interactions, network pharmacology can help to predict potential adverse effects.
Discover new drug combinations: Understanding the network effects of a drug can suggest rational combinations with other agents to enhance efficacy or overcome resistance. acs.org
The table below outlines a hypothetical workflow for a network pharmacology analysis of Purine, 6-amino-2-dimethylamino-.
| Step | Description | Expected Outcome for Purine, 6-amino-2-dimethylamino- |
| Target Identification | In silico prediction and/or experimental screening to identify protein targets. | A list of kinases and other proteins that interact with the compound. |
| Network Construction | Building a protein-protein interaction network of the identified targets. | A visual representation of the molecular interactions surrounding the compound's targets. |
| Pathway Enrichment Analysis | Mapping targets to known biological pathways and performing statistical analysis. | Identification of significantly perturbed pathways, likely including cell cycle and kinase signaling pathways. |
| Network Analysis | Identifying key nodes (proteins) and modules (functional clusters) within the network. | Insight into the critical proteins and cellular processes modulated by the compound. |
Functional Signature Ontology (FUSION) for Mechanism Elucidation
Functional Signature Ontology (FUSION) is a powerful, unbiased approach for determining the mechanism of action of uncharacterized compounds. nih.govnih.govescholarship.org This method relies on the principle of "guilt-by-association," where the biological effect of a small molecule is inferred by comparing its induced gene expression signature to a library of signatures from genetic perturbations (e.g., siRNA or CRISPR) with known functions. nih.gov
In the context of Purine, 6-amino-2-dimethylamino-, a FUSION screen would involve treating a panel of cells with the compound and measuring the resulting changes in the expression of a specific set of reporter genes. This "functional signature" is then compared against a large database of signatures generated by knocking down thousands of individual genes. If the signature of Purine, 6-amino-2-dimethylamino- closely matches the signature of, for example, the knockdown of a specific kinase, it provides strong evidence that this kinase is a primary target of the compound. nih.gov
This approach offers several advantages for elucidating the mechanism of Purine, 6-amino-2-dimethylamino-. Firstly, it is hypothesis-free and does not require prior knowledge of the compound's targets. Secondly, it can identify not only direct targets but also the broader cellular pathways and processes that are affected. escholarship.org For instance, FUSION has been successfully used to link natural products to mechanisms such as autophagy and the activation of specific kinase pathways. escholarship.org
A key outcome of a FUSION analysis is the generation of a similarity network map. This map visually clusters compounds and gene perturbations with similar functional signatures, providing a global view of their relationships and allowing for the inference of novel functions for both genes and small molecules. nih.gov For Purine, 6-amino-2-dimethylamino-, this could reveal unexpected therapeutic applications or off-target effects.
The table below summarizes the FUSION workflow and its potential application to Purine, 6-amino-2-dimethylamino-.
| FUSION Workflow Step | Description | Application to Purine, 6-amino-2-dimethylamino- |
| Signature Generation | Treat cells with the compound and measure the expression of a reporter gene set. | A unique gene expression signature representing the cellular response to the compound is generated. |
| Database Comparison | Compare the compound's signature to a reference database of signatures from known genetic perturbations. | Identification of genetic perturbations (e.g., knockdown of a specific kinase) that mimic the effect of the compound. |
| Hypothesis Generation | "Guilt-by-association" to infer the mechanism of action. | A testable hypothesis that Purine, 6-amino-2-dimethylamino- functions by modulating the identified gene or pathway. nih.gov |
| Network Mapping | Placement of the compound within a functional similarity network of genes and other compounds. | Visualization of the compound's relationship to various cellular processes and potential for drug repurposing. nih.govnih.gov |
Preclinical Mechanistic Models (Non-Human Organisms)
Animal Models for Molecular and Cellular Studies (e.g., Mouse, Rabbit, Fruit Fly)
Preclinical animal models are crucial for understanding the in vivo effects of chemical compounds. Purine, 6-amino-2-dimethylamino-, often referred to as 6-DMAP, has been studied in several animal models to elucidate its molecular and cellular mechanisms, particularly its role as a kinase inhibitor.
Mouse (Mus musculus): The mouse is a widely used model to study the effects of 6-DMAP on oocyte maturation and early embryonic development. Research has shown that 6-DMAP can reversibly inhibit the resumption of meiosis in mouse oocytes by preventing the burst of protein phosphorylation required for germinal vesicle breakdown (GVBD). nih.govcaymanchem.com It has also been observed to enhance the inactivation of mitogen-activated protein kinase (MAPK) and induce the formation of pronuclei in primary mouse oocytes. nih.gov In studies of parthenogenetic activation, treatment with 6-DMAP following ethanol (B145695) exposure significantly increased the activation rate of oocytes. caissonlabs.com However, prolonged exposure to the compound was found to impair the development of parthenogenotes to the blastocyst stage. caissonlabs.com
Rabbit (Oryctolagus cuniculus): The rabbit model has been instrumental in studying the influence of 6-DMAP on gene expression in the mammary gland. Studies using rabbit mammary explants and cells demonstrated that 6-DMAP inhibits the prolactin-induced expression of milk protein genes. nih.gov This inhibitory effect was specific, as the concentration of β-actin mRNA was not altered. These findings suggest the involvement of specific protein kinases in the transduction of the prolactin signal.
Fruit Fly (Drosophila melanogaster): The fruit fly has been utilized to investigate the impact of 6-DMAP on sperm motility. In studies modeling microgravity, 6-DMAP was shown to affect sperm motility by influencing protein phosphorylation. wikipedia.org The fruit fly, with its well-characterized genetics and short life cycle, serves as a valuable model for dissecting the fundamental cellular processes affected by kinase inhibitors like 6-DMAP. nih.govresearchgate.net
The following table summarizes key findings from studies using these animal models.
| Animal Model | Area of Study | Key Findings | Reference |
| Mouse | Oocyte Maturation | Reversibly inhibits meiotic resumption by preventing protein phosphorylation. | nih.govcaymanchem.com |
| Mouse | Oocyte Activation | Increases activation rate post-ethanol exposure but can impair subsequent development with prolonged exposure. | caissonlabs.com |
| Rabbit | Gene Expression | Inhibits prolactin-induced expression of milk protein genes in mammary gland cells. | nih.gov |
| Fruit Fly | Sperm Motility | Affects sperm motility through modulation of protein phosphorylation. | wikipedia.org |
Plant Models for Developmental and Stress Response Studies (e.g., Arabidopsis)
While direct studies on Purine, 6-amino-2-dimethylamino- in plants are limited, its structural similarity to known cytokinins provides a strong basis for predicting its function. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and influence a wide range of developmental processes. youtube.com A closely related compound, 6-(y,y-Dimethylallylamino)purine (also known as 2iP), is a well-established cytokinin used in plant tissue culture to promote cell division, shoot proliferation, and organogenesis. caissonlabs.com Another similar molecule, 6-benzylaminopurine, also exhibits potent cytokinin activity. researchgate.netnih.govnih.gov
Arabidopsis thaliana is a primary model organism for plant biology. Research in Arabidopsis has shown that cytokinins play a crucial role in regulating the transition from the juvenile to the adult vegetative phase. nih.gov They do so by influencing the age-dependent pathway involving microRNAs. A reduction in cytokinin signaling leads to a significant delay in this transition. nih.gov Furthermore, the cytokinin status in the epidermis of Arabidopsis has been shown to regulate shoot development, including the size of the shoot apical meristem and flowering time. frontiersin.org
Given that Purine, 6-amino-2-dimethylamino- is a purine derivative, it is highly probable that it functions as a cytokinin in plants. caissonlabs.comebi.ac.uk Its application to plant models like Arabidopsis would likely reveal effects on:
Cell Division and Growth: Promotion of cell proliferation in tissue culture and influencing organ size. caissonlabs.com
Developmental Transitions: Modulation of key developmental stages such as vegetative phase change and flowering time. nih.gov
Stress Response: As phytohormones are integral to how plants respond to environmental stresses, the compound could influence tolerance to various abiotic and biotic stresses.
The table below outlines the expected effects of Purine, 6-amino-2-dimethylamino- in a plant model like Arabidopsis, based on the known functions of similar cytokinins.
| Developmental or Stress Process | Expected Effect of Purine, 6-amino-2-dimethylamino- | Basis of Expectation |
| Cell Division | Promotion of cytokinesis and cell proliferation. | Structural similarity to cytokinins like 6-(y,y-Dimethylallylamino)purine. caissonlabs.com |
| Vegetative Phase Change | Promotion of the transition from juvenile to adult phase. | Known role of cytokinins in regulating the age pathway in Arabidopsis. nih.gov |
| Shoot Development | Increased size of the shoot apical meristem and earlier flowering. | Demonstrated effects of modulating epidermal cytokinin levels in Arabidopsis. frontiersin.org |
| Stress Response | Alteration of plant responses to environmental stressors. | General role of phytohormones in stress signaling pathways. |
Xenopus Oocyte Systems for Developmental Biology Research
Xenopus laevis (African clawed frog) oocytes are a cornerstone model system in developmental biology, particularly for studying the cell cycle and oocyte maturation. nih.govnih.gov These large, readily available cells are naturally arrested in prophase of meiosis I and can be induced to mature in vitro, making them an excellent system for dissecting the molecular events of meiosis. nih.govwikipedia.orgwikipedia.org
Purine, 6-amino-2-dimethylamino- (6-DMAP) has been extensively used in Xenopus oocytes as a protein phosphorylation inhibitor. escholarship.orgnih.gov Studies have shown that 6-DMAP can induce egg activation, characterized by cortical granule breakdown and pronuclear formation, even in the absence of the typical calcium signaling that accompanies fertilization. escholarship.org This suggests that the maintenance of the metaphase II arrest in Xenopus eggs is dependent on continuous protein phosphorylation, and inhibiting this process is sufficient to trigger activation.
Furthermore, 6-DMAP has been used to uncouple different signaling pathways that are active during oocyte maturation. For example, it was found that 6-DMAP treatment leads to the degradation of p39(mos), a key component of the cytostatic factor that maintains meiotic arrest, while cyclins B1 and B2 remain stable. nih.gov This indicates a differential regulation of the ubiquitin-dependent proteolysis of these proteins.
The table below summarizes the key applications and findings of 6-DMAP in Xenopus oocyte research.
| Research Area | Experimental Use of 6-DMAP | Key Findings | Reference |
| Egg Activation | Induction of activation in metaphase II-arrested eggs. | Demonstrates that protein phosphorylation inhibition can bypass the need for a calcium signal to initiate activation. | escholarship.org |
| Cell Cycle Control | Inhibition of maturation-promoting factor (MPF) activity. | Reveals that continuous protein phosphorylation is required to maintain meiotic arrest. | escholarship.org |
| Signal Transduction | Dissection of the degradation pathways of cell cycle proteins. | Shows differential regulation of the proteolysis of p39(mos) and cyclin B. | nih.gov |
Future Directions and Emerging Research Frontiers for Purine, 6 Amino 2 Dimethylamino
Precision Targeting of Kinase Networks with Novel 6-DMAP Derivatives
6-DMAP is a known inhibitor of serine/threonine protein kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. sigmaaldrich.commedchemexpress.com This inhibitory action allows it to drive cells into an interphase-like state and affect processes like oocyte maturation and DNA replication. nih.govnih.gov Early research demonstrated that 6-DMAP could block DNA synthesis in activated mammalian oocytes and induce apoptosis in cancer cells by downregulating genes related to cell proliferation. medchemexpress.comnih.gov
Emerging research is focused on synthesizing novel derivatives of 6-DMAP to achieve greater precision and potency against specific kinase targets. The development of molecules like 6-Amino-9-Sulfonylpurine (6-Amino-SPD) derivatives showcases this trend. mdpi.com These new compounds are being investigated for their anti-tumor activities, with studies indicating they can induce apoptosis in leukemia cells. mdpi.com The goal is to design derivatives that can selectively target kinase networks that are aberrantly activated in diseases like cancer, such as the PI3K/Akt/mTOR pathway. mdpi.comnih.gov By modifying the purine (B94841) backbone, researchers aim to enhance the therapeutic window, increase efficacy against resistant cancer cells, and minimize off-target effects.
Table 1: Research Findings on 6-DMAP and its Derivatives as Kinase Inhibitors | Compound/Derivative | Target/Pathway | Observed Effect | Research Context | | --- | --- | --- | --- | | 6-dimethylaminopurine (B21663) (6-DMAP) | Serine/threonine protein kinases, CDKs | Induces interphase arrest, inhibits DNA synthesis, promotes apoptosis. nih.govmedchemexpress.com | Cell cycle studies, oocyte activation, cancer research. nih.govnih.gov | | 6-Amino-9-Sulfonylpurine (6-Amino-SPD) | Induces apoptosis via intrinsic mitochondrial pathway. mdpi.com | Human leukemia cells. mdpi.com | | 6-Morpholino-9-Sulfonylpurine (6-Morpholino-SPD) | Induces apoptosis, potentially through a different mechanism than 6-Amino-SPD. mdpi.com | Human leukemia cells. mdpi.com |
Deepening the Understanding of N6,N6-Dimethyladenosine in RNA Epigenomics and Disease Pathogenesis
N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in RNA epigenomics. nih.govnih.gov This modification is a dynamic and reversible process regulated by "writer" (methyltransferases like METTL3), "eraser" (demethylases), and "reader" (YTH domain-containing) proteins. nih.govmdpi.com These proteins collectively determine the fate of mRNA by influencing its splicing, stability, translation, and nuclear export. nih.gov
Aberrant m6A modification has been implicated in the pathogenesis of numerous human diseases, including various cancers and degenerative musculoskeletal disorders. nih.govnih.gov For instance, abnormal m6A patterns can affect the stability and translation of oncogenes' mRNA, contributing to tumor progression. mdpi.com Future research aims to deepen the understanding of how N6,N6-Dimethyladenosine and its associated regulatory proteins contribute to specific disease states. This involves mapping the precise locations of m6A modifications across the transcriptome in different diseases and deciphering how these modifications alter cellular signaling and gene expression networks. Such knowledge could lead to the development of diagnostic markers and novel therapeutic strategies that target the m6A regulatory machinery. nih.govnih.gov
Table 2: Role of Aberrant N6-methyladenosine (m6A) Modification in Disease
| Disease Category | Mechanism | Consequence | Reference |
|---|---|---|---|
| Various Cancers | Altered m6A patterns on oncogene and tumor suppressor mRNAs. | Affects mRNA stability, translation, and tumor progression. nih.govmdpi.com | nih.govmdpi.com |
| Degenerative Musculoskeletal Diseases | Dysregulation of m6A levels. | Impacts progression of osteoarthritis, osteoporosis, etc. nih.gov | nih.gov |
Exploiting 6-DMAP Derivatives for Synthetic Biology and Genetic Code Expansion
Synthetic biology seeks to design new biological parts, devices, and systems. scripps.edunih.gov A key frontier in this field is the expansion of the genetic code to incorporate non-canonical amino acids into proteins, enabling the creation of novel therapeutics and materials. scripps.edunih.gov This often involves the creation of unnatural base pairs (UBPs).
Derivatives of 6-DMAP, such as 2-amino-6-(N,N-dimethylamino)purine (designated as 'x'), have been explored for their potential to form UBPs. nih.gov For example, the 'x-y' pair, where 'y' is pyridin-2-one, was an early attempt to expand the genetic alphabet. Although subsequent research led to the development of more stable pairs like 's-y' (using 2-amino-6-(2-thienyl)purine), the initial work with the 6-DMAP derivative was a crucial step. nih.gov Future efforts will likely focus on designing new 6-DMAP derivatives that can be more efficiently and specifically incorporated into DNA and RNA by polymerases. nih.gov The ultimate goal is to create robust and orthogonal systems for the site-specific incorporation of novel monomers into polypeptides, expanding the chemical diversity of proteins that can be synthesized within living cells. nih.govresearchgate.net
Interdisciplinary Approaches to Elucidate the Role of 6-DMAP in Metabolic Regulation
The role of 6-DMAP in metabolic regulation is a complex area requiring interdisciplinary approaches that merge pharmacology, metabolomics, and network biology. plos.org As a kinase inhibitor, 6-DMAP can influence major signaling pathways like the PI3K/Akt pathway, which is a central regulator of cellular functions including glucose metabolism, proliferation, and survival. mdpi.comnih.gov
Future research will increasingly use systems-level approaches to understand these effects. This includes:
Network Pharmacology: To identify the network of protein targets that interact with 6-DMAP and its derivatives. nih.gov
Metabolomics: To analyze the global changes in cellular metabolites following treatment with the compound, revealing shifts in metabolic pathways. dovepress.com
Computational Modeling: To construct dynamic models of cellular networks to predict how perturbations by 6-DMAP affect metabolic flux and cell fate. plos.org
By integrating these "-omics" and computational strategies, researchers can build a comprehensive picture of how 6-DMAP modulates cellular metabolism. dovepress.com This could uncover new therapeutic applications for metabolic disorders or for targeting the metabolic vulnerabilities of cancer cells.
Development of Advanced Analytical and Detection Methods for 6-DMAP and its Metabolites
Advancing our understanding of 6-DMAP and its modified form, N6,N6-Dimethyladenosine, relies on the development of sensitive and accurate detection methods. mdpi.commdpi.com Given their low abundance and dynamic nature, particularly in the context of RNA modification, highly sophisticated analytical techniques are required.
Emerging frontiers in this area include:
Direct RNA Sequencing: Techniques like those developed by Oxford Nanopore Technologies allow for the direct detection of modified bases on RNA strands, providing precise locations of m6A modifications without the need for immunoprecipitation. nyu.edu
Deep Learning Frameworks: Computational tools like DLm6Am are being developed to accurately identify modification sites (such as N6,2′-O-dimethyladenosine) from RNA sequence data, leveraging the power of artificial intelligence to analyze complex biological information. mdpi.com
Advanced Chromatography and Mass Spectrometry: Methods such as hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) continue to be refined for the sensitive quantification of purine derivatives and their metabolites in complex biological samples. mdpi.com
The development of these advanced methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and fundamental research into the epigenetic and metabolic roles of 6-DMAP. mdpi.com
Table 3: Comparison of Analytical Methods for 6-DMAP and Related Compounds
| Method | Principle | Application | Advantages |
|---|---|---|---|
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. mdpi.com | Quantification of drugs and metabolites in biological fluids. mdpi.com | High sensitivity and specificity. |
| Direct RNA Sequencing | Detects electronic signal disruptions as modified RNA passes through a nanopore. nyu.edu | Transcriptome-wide mapping of RNA modifications like m6A. nyu.edu | Provides direct, real-time, single-molecule data. |
Q & A
Advanced Research Question
- Variable Screening : Test pH (6.5–8.5), ionic strength (50–200 mM NaCl), and temperature (25–37°C) to stabilize base pairs (e.g., with pyridin-2-one).
- Analytical Methods : Use UV thermal denaturation (Tm analysis) and isothermal titration calorimetry (ITC) to quantify binding affinity. Evidence shows a 1.5-fold higher Tm for 6-amino-2-dimethylaminopurine:pyridin-2-one pairs compared to mismatched pairs .
- Polymerase Compatibility : Screen DNA/RNA polymerases (e.g., Klenow fragment) for enzymatic incorporation efficiency using gel electrophoresis .
How should discrepancies in thermodynamic stability data for 6-amino-2-dimethylaminopurine-containing duplexes be resolved?
Advanced Research Question
Contradictions often arise from buffer composition or measurement techniques. Mitigation strategies include:
- Standardized Buffers : Use identical conditions (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl) across studies.
- Cross-Validation : Compare data from UV melting, ITC, and computational models (e.g., molecular dynamics simulations).
- Peer Review : Ensure raw data (e.g., melting curves) are included in publications to facilitate replication .
What are the critical considerations when designing enzymatic incorporation assays for 6-amino-2-dimethylaminopurine?
Basic Research Question
- Template Design : Use primer-template systems with a complementary pyridin-2-one residue.
- Kinetic Analysis : Measure incorporation rates (kₚₒₗ) via stopped-flow spectroscopy.
- Error-Prone Replication : Assess mispairing frequency with natural nucleobases (e.g., cytosine) using PAGE or LC-MS .
What strategies mitigate side reactions during functionalization of 6-amino-2-dimethylaminopurine in nucleoside analog synthesis?
Advanced Research Question
- Protecting Groups : Temporarily block the 6-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce byproduct formation.
- Real-Time Monitoring : Employ TLC or in-situ NMR to track reaction progress .
Which chromatographic methods are preferred for purifying 6-amino-2-dimethylaminopurine derivatives?
Basic Research Question
- Reverse-Phase HPLC : C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) achieves baseline separation.
- Ion-Exchange Chromatography : Useful for charged derivatives (e.g., phosphoramidites). Validate purity via ¹H NMR integration .
How can researchers evaluate the biological activity of 6-amino-2-dimethylaminopurine in cellular models?
Advanced Research Question
- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa).
- Gene Expression Profiling : RNA-seq to identify pathways affected by purine analog incorporation .
- Metabolic Labeling : Track incorporation into nucleic acids using radiolabeled (³H) analogs.
What computational approaches are suitable for modeling 6-amino-2-dimethylaminopurine's interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate base-pairing energy and tautomeric stability.
- Molecular Dynamics (MD) : Simulate duplex stability in explicit solvent (e.g., TIP3P water model) .
How should hygroscopicity and stability challenges be managed during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
